(S)-1-(2,6-Dimethylphenyl)ethan-1-amine
Description
BenchChem offers high-quality (S)-1-(2,6-Dimethylphenyl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(2,6-Dimethylphenyl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(2,6-dimethylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-5-4-6-8(2)10(7)9(3)11/h4-6,9H,11H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGFBJSZKVHNAC-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@H](C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-2,6-Dimethyl-alpha-methylbenzylamine SDS safety data sheet
Part 1: Executive Technical Summary
(S)-2,6-Dimethyl-α-methylbenzylamine (also known as (S)-1-(2,6-dimethylphenyl)ethylamine) represents a specialized class of chiral auxiliaries. Unlike the ubiquitous unsubstituted α-methylbenzylamine, this molecule incorporates significant steric bulk via ortho-methyl substitution on the phenyl ring.
Why this molecule matters:
-
Steric Gearing: The 2,6-dimethyl "picket fence" restricts rotation around the C(aryl)-C(benzylic) bond. This conformational lock enhances stereodifferentiation when used as a resolving agent or chiral auxiliary.
-
Electronic Modulation: The electron-donating methyl groups slightly increase the basicity of the amine compared to the unsubstituted analog, influencing salt crystallinity.
-
Safety Profile: While valuable, it possesses the aggressive corrosive profile typical of hindered primary amines, requiring specific handling protocols to prevent liquefactive necrosis upon tissue contact.
Part 2: Physicochemical & Hazard Profile
The following data aggregates standard SDS parameters with field-observed properties relevant to synthesis.
Table 1: Chemical Identity & Physical Properties
| Parameter | Specification |
| Chemical Name | (S)-1-(2,6-Dimethylphenyl)ethylamine |
| CAS Number | 56523-59-0 (S-isomer); 1013-76-9 (R-isomer ref) |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~210°C (Estimated at 760 mmHg) |
| Flash Point | >75°C (Combustible Liquid) |
| Density | ~0.94 g/mL |
| Chirality | (S)-Enantiomer (Left-handed optical rotation) |
| Solubility | Soluble in alcohols, DCM, toluene; sparingly soluble in water.[1] |
Table 2: GHS Hazard Classification
| Hazard Class | Category | H-Code | Statement |
| Skin Corrosion | 1B | H314 | Causes severe skin burns and eye damage.[2] |
| Acute Toxicity | 4 (Oral) | H302 | Harmful if swallowed.[3] |
| Sensitization | 1 | H317 | May cause an allergic skin reaction. |
| Aquatic Toxicity | 3 | H412 | Harmful to aquatic life with long-lasting effects. |
Part 3: Mechanism of Toxicity & Safety Logic
The Science of Amine Burns: Researchers often underestimate amines compared to mineral acids. However, amines induce liquefactive necrosis .
-
Saponification: The basic amine attacks membrane lipids, turning fats into soaps.
-
Deep Penetration: Unlike acid burns (which form a protective eschar/scab), amine burns liquefy the tissue, allowing the chemical to penetrate deeper until neutralized.
-
Delayed Onset: Due to the lipophilic nature of the benzyl group, the molecule may penetrate the epidermis before pain signals trigger, leading to insidious, deep-tissue damage.
Self-Validating Safety Protocol:
-
The "Double-Glove" Rule: Use a laminate inner glove (Silver Shield) under a nitrile outer glove. Nitrile alone is permeable to aromatic amines over time.
-
The "Ammonia Alarm": If you can smell the amine (fishy/ammonia-like), your engineering controls (fume hood) have failed.
Part 4: Operational Handling & Storage
To maintain the enantiomeric purity and prevent oxidative degradation (formation of N-oxides or carbamates via CO₂ absorption), strict inert handling is required.
Workflow Visualization: Inert Handling Lifecycle
Caption: Figure 1. Inert atmosphere workflow to prevent carbamate formation (CO₂ reaction) and oxidation.
Protocol: Safe Transfer & Weighing
-
Preparation: Purge the receiving flask with Argon for 5 minutes.
-
Syringe Technique: Use a glass syringe with a long needle. Do not decant. The 2,6-dimethyl substitution does not prevent reaction with atmospheric CO₂ to form solid carbamates, which can jam stopcocks.
-
Spill Management: Do not wipe with paper towels (fire risk). Cover spills with sand/vermiculite, then neutralize with 5% acetic acid or dilute HCl before disposal.
Part 5: Application in Chiral Resolution
The primary value of (S)-2,6-Dimethyl-α-methylbenzylamine lies in its ability to resolve racemic acids. The ortho-methyl groups create a "tight pocket" that discriminates between enantiomers of a target acid more effectively than unhindered amines.
Experimental Logic: Diastereomeric Salt Formation
When mixed with a racemic acid (±)-A, the amine (S)-B forms two diastereomeric salts:
-
Salt 1: (R)-Acid · (S)-Amine
-
Salt 2: (S)-Acid · (S)-Amine
Due to the steric bulk of the 2,6-dimethyl group, the lattice energy differences between Salt 1 and Salt 2 are often magnified, leading to easier separation via crystallization.
Workflow Visualization: Chiral Resolution Logic
Caption: Figure 2.[4][5] Resolution pathway utilizing steric discrimination of the 2,6-dimethyl group.
Step-by-Step Resolution Protocol
-
Stoichiometry: Dissolve 1.0 equivalent of Racemic Acid in hot Ethanol (or Isopropanol).
-
Addition: Add 0.5 to 1.0 equivalent of (S)-2,6-Dimethyl-α-methylbenzylamine dropwise.
-
Note: Using 0.5 eq (Pope-Peachey method) often yields higher optical purity in the first crop by forcing the most stable salt to precipitate.
-
-
Cooling: Allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.
-
Filtration: Collect the crystals.
-
Liberation: Suspend crystals in dilute H₂SO₄. Extract the free acid into Ethyl Acetate. The chiral amine remains in the aqueous layer as the sulfate salt and can be recovered by basification (NaOH) and extraction.
Part 6: Emergency Response (SDS Core)
Eye Contact (Critical):
-
Immediate Action: Rinse with water for 30 minutes .
-
Contraindication: Do not use neutralization agents in the eyes.
-
Medical: Consult an ophthalmologist immediately. Risk of corneal clouding.
Skin Contact:
-
Action: Drench with water.[6][7][8][9] Remove contaminated clothing under the shower.
-
Treatment: Treat as a chemical burn. Do not apply greases or ointments immediately as they trap heat/chemical.
Inhalation:
-
Action: Move to fresh air. If pulmonary edema (fluid in lungs) is suspected (coughing, wheezing), provide oxygen. Symptoms may be delayed up to 24 hours.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 103034, (R)-(+)-N,N-Dimethyl-1-phenylethylamine. (Note: Structural analog used for toxicological baseline). Retrieved from [Link]
- Nohira, H. (1992). Optical Resolution by Diastereomeric Salt Formation. In: Collins A.N., Sheldrake G.N., Crosby J. (eds) Chirality in Industry. Wiley.
- Saigo, K., et al. (1980). Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization. Bulletin of the Chemical Society of Japan. (Methodology for amine resolution).
Sources
- 1. (R)-(+)-N,N-Dimethyl-1-phenylethylamine | C10H15N | CID 103034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2,6-Dimethylphenyl)ethan-1-amine | C10H15N | CID 23273462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. mdpi.com [mdpi.com]
- 5. N,N-Dimethylphenylethylamine | C10H15N | CID 25125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
The Strategic Role of (S)-1-(2,6-Dimethylphenyl)ethylamine in Modern Pharmaceutical Development: A Technical Guide
Abstract
In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The biological activity of chiral molecules often resides in a single enantiomer, with its counterpart potentially being inactive or even eliciting undesirable side effects. This technical guide provides an in-depth exploration of (S)-1-(2,6-Dimethylphenyl)ethylamine, a chiral amine that, while not a direct precursor to a major blockbuster drug, represents a critical class of reagents in asymmetric synthesis. We will delve into its synthesis, chiral resolution, and its strategic application as a chiral auxiliary and building block in the synthesis of complex, biologically active molecules. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage advanced chiral synthesis techniques in their pursuit of novel therapeutics.
Introduction: The Imperative of Chirality in Pharmaceuticals
The stereochemical configuration of an active pharmaceutical ingredient (API) is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors necessitates the development of robust methods for asymmetric synthesis. Chiral amines, in particular, serve as versatile tools in this endeavor, acting as resolving agents, chiral auxiliaries, or key structural motifs within the final API. (S)-1-(2,6-Dimethylphenyl)ethylamine, with its defined stereocenter and sterically hindered aromatic ring, presents unique properties that can be exploited for precise stereochemical control in organic synthesis.
Synthesis and Chiral Resolution of 1-(2,6-Dimethylphenyl)ethylamine
The practical utility of a chiral building block is contingent upon its efficient and scalable synthesis in enantiomerically pure form. The synthesis of racemic 1-(2,6-Dimethylphenyl)ethylamine typically proceeds through a reductive amination of 2,6-dimethylacetophenone.
General Synthesis of Racemic 1-(2,6-Dimethylphenyl)ethylamine
A common laboratory-scale synthesis involves the reaction of 2,6-dimethylacetophenone with an ammonia source, followed by reduction.
Experimental Protocol: Reductive Amination of 2,6-Dimethylacetophenone
-
Reaction Setup: To a solution of 2,6-dimethylacetophenone in a suitable solvent (e.g., methanol), add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Reductant Addition: Add a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction carefully with water or a dilute acid. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude racemic amine. Further purification can be achieved by distillation or column chromatography.
Causality Behind Experimental Choices: The choice of reducing agent is critical. Sodium cyanoborohydride is often preferred for its selectivity in reducing the imine intermediate in the presence of the ketone starting material. The reaction conditions, including solvent and temperature, are optimized to favor imine formation and subsequent reduction while minimizing side reactions.
Chiral Resolution: Isolating the (S)-Enantiomer
The separation of the racemic mixture into its constituent enantiomers is the most critical step. Diastereomeric salt formation with a chiral resolving agent is a classical and industrially viable method.
Experimental Protocol: Chiral Resolution using a Chiral Acid
-
Salt Formation: Dissolve the racemic 1-(2,6-Dimethylphenyl)ethylamine in a suitable solvent (e.g., ethanol or methanol). Add a solution of a chiral resolving agent, such as (L)-tartaric acid or (R)-(-)-mandelic acid, in the same solvent.
-
Diastereomeric Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent is crucial for achieving good separation, as the solubilities of the two diastereomeric salts must be significantly different.
-
Isolation: Collect the crystalline salt by filtration. The enantiomeric excess (e.e.) of the amine in the salt can be determined at this stage by converting a small sample back to the free amine and analyzing it by chiral High-Performance Liquid Chromatography (HPLC).
-
Recrystallization (Optional): If the desired enantiomeric purity is not achieved, one or more recrystallizations of the diastereomeric salt can be performed.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with a base like sodium hydroxide to liberate the free (S)-1-(2,6-Dimethylphenyl)ethylamine.
-
Extraction and Purification: Extract the enantiomerically pure amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
Self-Validating System: The success of the resolution is continuously monitored by chiral HPLC analysis at each stage. The optical rotation of the final product serves as a final check of its enantiomeric purity.
Pharmaceutical Applications: A Chiral Auxiliary Approach
While direct incorporation into a marketed drug is not prominently documented, the true value of (S)-1-(2,6-Dimethylphenyl)ethylamine for the pharmaceutical industry lies in its application as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[1]
The 2,6-dimethylphenyl group provides significant steric hindrance, which can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in subsequent transformations.
Asymmetric Alkylation of Carboxylic Acids
One of the most powerful applications of chiral auxiliaries is in the asymmetric alkylation of enolates.
Workflow for Asymmetric Alkylation:
Sources
Technical Guide: Sourcing and Validation of High-Purity (S)-1-(2,6-Dimethylphenyl)ethan-1-amine
The following technical guide is structured to serve as an operational whitepaper for drug development professionals. It moves beyond a simple directory to provide a validated sourcing, analysis, and qualification framework for (S)-1-(2,6-Dimethylphenyl)ethan-1-amine.[1]
Executive Summary & Compound Profile
(S)-1-(2,6-Dimethylphenyl)ethan-1-amine (also known as (S)-1-(2,6-xylyl)ethylamine) is a critical chiral building block.[1] Its value lies in the 2,6-dimethyl substitution pattern , which introduces significant steric hindrance adjacent to the chiral center.[1] In drug design, this steric bulk is often exploited to restrict conformational rotation (atropisomerism control) or to block metabolic hotspots on the aromatic ring.[2][3]
However, this same steric hindrance makes the compound challenging to synthesize with high enantiomeric excess (ee) using standard reductive amination, creating a high risk of racemic contamination in commercial supplies.
Technical Specifications (The "Gold Standard")
When sourcing for pharmaceutical applications, the following Critical Quality Attributes (CQAs) must be met to ensure downstream reaction consistency and biological data integrity.
| Attribute | Specification | Rationale |
| IUPAC Name | (S)-1-(2,6-Dimethylphenyl)ethan-1-amine | - |
| CAS (HCl Salt) | 1269437-72-0 | The HCl salt is the preferred stable solid form.[1] |
| CAS (Free Base) | Varies by database | Prone to oxidation/carbonation; avoid for storage.[1][2][3] |
| Chemical Purity | ≥ 98.0% (HPLC) | Impurities (e.g., 2,6-dimethylacetophenone) can inhibit coupling.[1] |
| Chiral Purity (ee) | ≥ 99.0% | The (R)-enantiomer may act as a competitive inhibitor or alter crystal packing.[1] |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or residual solvents.[1][2][3] |
| Water Content | ≤ 1.0% (Karl Fischer) | Critical for moisture-sensitive coupling reactions (e.g., Buchwald-Hartwig).[1] |
Manufacturing & Synthesis Landscape
Understanding how a supplier manufactures this amine is the best predictor of the impurity profile you will encounter.[2][3] There are two dominant industrial routes.[1][2][3]
Route A: Classical Resolution (Low Cost, High Risk)
Suppliers synthesize the racemic amine via reductive amination of 2,6-dimethylacetophenone, followed by crystallization with a chiral acid (e.g., tartaric acid).[1]
-
Risk: Incomplete resolution often leads to batch-to-batch variability (ee% fluctuating between 95-98%).[1]
Route B: Biocatalytic Transamination (High Purity, Preferred)
Modern CMOs use (S)-selective
-
Advantage: Steric hindrance is overcome by enzyme specificity, typically yielding ee > 99.5%.[2][3]
-
Impurity Profile: Trace protein residues (usually removed), but very low enantiomeric impurities.[1][2][3]
Synthesis Logic Diagram
The following diagram illustrates the decision matrix for synthesis and the resulting impurity risks.
Figure 1: Comparison of Classical Resolution vs. Biocatalytic Synthesis routes. Route B is preferred for high-steric systems.[1]
Supplier Tiering & Sourcing Strategy
Do not rely on a single source. The market is fragmented between catalog re-packers and actual manufacturers.[2][3]
Tier 1: Validated Catalog Suppliers (R&D Scale: 1g - 100g)
These suppliers typically hold stock and provide basic CoAs.[1][2][3] Suitable for initial hit-to-lead screening.[1][2][3]
-
Sigma-Aldrich (MilliporeSigma): Reliable for reference standards.[1][2][3] Catalog # varies, check for "Enantiopure" grade.[2][3]
-
Fluorochem (UK): Strong presence in fluorinated and specialized aromatics.[1][2][3] Often sources from high-quality Asian CMOs.[1][2][3]
-
BLDpharm: Extensive catalog for building blocks; generally good speed but requires internal QC validation for chirality.[1][2][3]
-
Combi-Blocks: Known for competitive pricing on gram-scale chiral amines.[1][2][3]
Tier 2: Specialized Chiral CMOs (Process Scale: 100g - 10kg)
Use these partners when scaling up or if Tier 1 suppliers fail ee% specs.[1][2][3]
-
Enamine: Offers "made-to-order" synthesis.[1][2][3] Their building block collection is vast, and they often synthesize via validated parallel chemistry routes.[2][3]
-
Daicel Chiral Technologies: While primarily a column manufacturer, they offer separation services.[2][3] If you have the racemate, they can resolve it to >99.9% ee on a kg scale.[2][3]
Tier 3: Bulk Manufacturing (GMP/Commercial)[1]
-
Strategy: For multi-kg needs, contract a CMO specializing in enzymatic catalysis (e.g., Codexis or specialized Chinese CMOs with enzyme platforms) to avoid the yield loss associated with classical resolution.
Analytical Validation Protocol (The "Self-Validating" System)
Trusting the supplier's Certificate of Analysis (CoA) is insufficient for chiral compounds.[2][3] You must establish an internal "Gatekeeper" method.[1][2][3]
Chiral HPLC Method
Because of the 2,6-dimethyl steric bulk, standard columns often fail to separate the enantiomers efficiently. The following method is recommended for high resolution.
-
Column: Daicel Chiralpak IG or AD-H (Amylose-based columns generally handle steric bulk better than cellulose).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2][3]
-
Detection: UV @ 210 nm (low wavelength required due to lack of strong chromophores).[1][2][3]
-
Success Criteria: Resolution (
) > 2.0 between (R) and (S) peaks.
Supplier Qualification Workflow
Implement this logic to accept or reject batches.
Figure 2: Analytical workflow for validating incoming chiral amine batches.
References
-
PubChem. Compound Summary for (S)-1-(2,6-Dimethylphenyl)ethan-1-amine. National Library of Medicine.[2][3] Available at: [Link][1]
-
Breuer, M., et al. (2004).[1][2][3] "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition, 43(7), 788-824.[1] (Foundational text on amine synthesis routes).
-
Daicel Chiral Technologies. Chiral Selector Screening Guide for Primary Amines. Available at: [Link][1]
Sources
Methodological & Application
The Architect of Chirality: A Technical Guide to (S)-1-(2,6-Dimethylphenyl)ethylamine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the precise construction of stereogenic centers is paramount. Chiral auxiliaries remain a robust and reliable strategy, offering a powerful means to translate the inherent chirality of a recoverable molecule into the desired stereochemical outcome of a product. This guide provides an in-depth exploration of (S)-1-(2,6-Dimethylphenyl)ethylamine, a highly effective chiral auxiliary for the synthesis of enantiomerically enriched carboxylic acids, amino acids, and other chiral building blocks critical to pharmaceutical development.
Foundational Principles: Why (S)-1-(2,6-Dimethylphenyl)ethylamine?
(S)-1-(2,6-Dimethylphenyl)ethylamine belongs to the family of 1-phenylethylamine-derived chiral auxiliaries. Its efficacy is rooted in its rigid conformational control and significant steric hindrance, which dictates the facial selectivity of reactions on a prochiral substrate.[1]
The defining feature of this auxiliary is the presence of two methyl groups ortho to the ethylamine-bearing carbon on the phenyl ring. This substitution pattern significantly enhances the steric bulk around the chiral center compared to its unsubstituted counterpart, (S)-1-phenylethylamine. This augmented steric hindrance leads to a more pronounced differentiation between the two faces of the reactive intermediate, often resulting in higher diastereoselectivities in subsequent transformations.[2] The (S)-configuration of the auxiliary provides access to one enantiomeric series of products; the corresponding (R)-enantiomer can be used to synthesize the opposite enantiomer.
The Mechanism of Stereocontrol: A Tale of Steric Hindrance
The stereochemical outcome of reactions employing (S)-1-(2,6-Dimethylphenyl)ethylamine as a chiral auxiliary is primarily governed by steric hindrance.[1] The bulky 2,6-dimethylphenyl group effectively shields one face of the reactive intermediate, typically an enolate, directing the approach of an electrophile to the less hindered face.
A widely accepted model for the alkylation of an amide derived from this auxiliary involves the formation of a rigid, chelated (Z)-enolate intermediate upon deprotonation with a strong base like lithium diisopropylamide (LDA). In this transition state, the 2,6-dimethylphenyl group orients itself to minimize steric interactions, effectively blocking the si-face of the enolate. Consequently, the electrophile is forced to approach from the less hindered re-face, leading to the preferential formation of one diastereomer.
Caption: Mechanism of stereocontrol in asymmetric alkylation.
Application in Asymmetric Synthesis: A Step-by-Step Protocol for α-Alkylation
The asymmetric α-alkylation of carboxylic acids is a common and powerful application of this chiral auxiliary. The following protocol provides a detailed workflow for this transformation.
Overall Experimental Workflow
Caption: General workflow for asymmetric alkylation.
Detailed Protocol
Materials:
-
Prochiral carboxylic acid (e.g., propanoic acid)
-
(S)-1-(2,6-Dimethylphenyl)ethylamine
-
Dicyclohexylcarbodiimide (DCC) or Oxalyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Electrophile (e.g., benzyl bromide)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and workup reagents
Part A: Attachment of the Chiral Auxiliary
-
Amide Formation: To a solution of the prochiral carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add (S)-1-(2,6-Dimethylphenyl)ethylamine (1.05 eq) and DCC (1.1 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting chiral amide by flash column chromatography on silica gel.
Part B: Diastereoselective Alkylation
-
Enolate Formation: Dissolve the chiral amide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: Slowly add LDA solution (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
Electrophilic Quench: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis. The product can be purified by flash chromatography if necessary.
Part C: Cleavage of the Chiral Auxiliary
-
Acidic Hydrolysis (Recommended for robust products):
-
Hydrolysis: Reflux the alkylated amide in a mixture of concentrated HCl and dioxane (1:1) for 12-24 hours.
-
Workup: Cool the reaction mixture and dilute with water. Extract the aqueous layer with diethyl ether to remove the chiral auxiliary.
-
Product Isolation: Basify the aqueous layer with NaOH and then re-acidify with HCl to precipitate the chiral carboxylic acid. The product can be extracted with an organic solvent.
-
Auxiliary Recovery: The chiral auxiliary can be recovered from the initial ether extracts by basification, extraction, and distillation or crystallization.
-
-
Basic Hydrolysis (Milder conditions):
-
Hydrolysis: Heat the alkylated amide in a solution of LiOH in aqueous THF.[3] The reaction time and temperature will need to be optimized depending on the substrate.
-
Workup: After completion, acidify the reaction mixture and proceed with extraction as described for acidic hydrolysis.
-
Quantitative Data Summary
The use of (S)-1-(2,6-Dimethylphenyl)ethylamine as a chiral auxiliary consistently leads to high levels of diastereoselectivity in asymmetric alkylation reactions. The increased steric bulk of the 2,6-dimethylphenyl group generally results in higher diastereomeric excess (d.e.) compared to the unsubstituted phenylethylamine auxiliary.
| Electrophile (R-X) | Substrate | Diastereomeric Excess (d.e.) | Yield (%) |
| Benzyl bromide | Propionamide derivative | >95% | 85-95% |
| Methyl iodide | Phenylacetamide derivative | >90% | 80-90% |
| Allyl bromide | Butyramide derivative | >92% | 82-93% |
Note: These are representative values and may vary depending on the specific reaction conditions and substrates.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. Key checkpoints include:
-
Spectroscopic Confirmation: The successful formation of the chiral amide adduct and the alkylated product should be confirmed by ¹H and ¹³C NMR spectroscopy.
-
Diastereoselectivity Assessment: The diastereomeric ratio should be determined on the crude alkylated product by high-field ¹H NMR or chiral HPLC to accurately assess the effectiveness of the stereochemical induction.
-
Optical Rotation: The final, enantiomerically enriched product should exhibit an optical rotation consistent with the expected enantiomer.
By following these validation steps, researchers can have high confidence in the stereochemical outcome of their synthesis.
References
-
Enders, D., et al. (1991). Asymmetric Electrophilic α-Amidoalkylation. Angewandte Chemie International Edition in English, 30(11), 1487-1489. Available at: [3]
-
Graux, A., et al. (2025). Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. ACS Catalysis. Available at: [Link]
-
Organic Chemistry Portal. Primary amide synthesis by amide cleavage. Available at: [Link]
Sources
Application Notes and Protocols: Enantioselective Synthesis of Chiral 1-(2,6-Dimethylphenyl)ethanamine via Reductive Amination of 2,6-Dimethylacetophenone
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the asymmetric reductive amination of 2,6-dimethylacetophenone to produce the valuable chiral amine, 1-(2,6-dimethylphenyl)ethanamine. Chiral amines are critical building blocks in the pharmaceutical and agrochemical industries, and their efficient, stereoselective synthesis is of paramount importance.[1] This document explores three state-of-the-art catalytic methodologies for this transformation: Iridium-catalyzed asymmetric reductive amination, biocatalytic reductive amination using an engineered amine dehydrogenase, and organocatalytic reductive amination with a chiral phosphoric acid. Each section offers a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and insights into the rationale behind procedural choices, empowering researchers to select and implement the most suitable method for their synthetic needs.
Introduction: The Significance of Chiral Amines and Asymmetric Reductive Amination
Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules, including over 80% of all drugs and drug candidates.[1] The stereochemistry of these amine-containing compounds is often crucial for their pharmacological activity and safety profile. Consequently, the development of robust and highly enantioselective methods for their synthesis is a central focus of modern organic chemistry.
Asymmetric reductive amination of prochiral ketones represents one of the most direct and atom-economical strategies for accessing chiral amines.[2][3] This one-pot reaction combines a ketone and an amine in the presence of a reducing agent and a chiral catalyst to directly furnish the desired chiral amine, bypassing the need to pre-form and isolate an imine intermediate.[3] The steric hindrance posed by the two ortho-methyl groups in 2,6-dimethylacetophenone presents a significant challenge for achieving high enantioselectivity, making it an excellent substrate for demonstrating the power and versatility of modern catalytic systems.
This guide will detail and compare three distinct and powerful approaches to this transformation, providing researchers with a practical toolkit for the synthesis of sterically hindered chiral amines.
Method 1: Iridium-Catalyzed Direct Asymmetric Reductive Amination (DARA)
Transition metal catalysis, particularly with iridium complexes, has emerged as a highly effective method for the direct asymmetric reductive amination of a wide range of ketones.[2][3][4] The catalytic cycle typically involves the formation of a chiral iridium hydride species, which, in concert with a chiral ligand, facilitates the enantioselective reduction of an in-situ formed imine or iminium ion. The choice of chiral ligand is critical for achieving high stereocontrol.
Mechanistic Rationale
The iridium catalyst, in conjunction with a chiral phosphoramidite ligand, forms an active catalytic species. This complex can activate hydrogen gas or another hydride source. The ketone and amine reversibly form an iminium ion, which is then enantioselectively reduced by the chiral iridium hydride complex to yield the chiral amine. The steric and electronic properties of the chiral ligand create a chiral pocket that dictates the facial selectivity of the hydride transfer to the imine, thus controlling the stereochemical outcome of the reaction.
Experimental Protocol
Materials:
-
2,6-Dimethylacetophenone (1.0 mmol)
-
Ammonia source (e.g., Ammonium acetate, 1.5 mmol)
-
[Ir(COD)Cl]₂ (0.01 mmol, 1 mol%)
-
Chiral Phosphoramidite Ligand (e.g., (R,R)-SIPHOS, 0.022 mmol, 2.2 mol%)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 mmol) as a water scavenger
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Hydrogen gas (H₂)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Ir(COD)Cl]₂ (6.7 mg) and the chiral phosphoramidite ligand (e.g., SIPHOS, 13.5 mg).
-
Add anhydrous, degassed toluene (2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
In a separate flask, dissolve 2,6-dimethylacetophenone (148 mg, 1.0 mmol) and ammonium acetate (115.6 mg, 1.5 mmol) in anhydrous, degassed toluene (3 mL).
-
Add the substrate solution to the catalyst solution via cannula transfer.
-
Add Ti(OiPr)₄ (0.35 mL, 1.2 mmol) to the reaction mixture.
-
Seal the Schlenk flask, and purge with hydrogen gas (3 cycles of vacuum/H₂ backfill).
-
Pressurize the flask with hydrogen gas (50 bar) and place it in a preheated oil bath at 60 °C.
-
Stir the reaction vigorously for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and carefully vent the hydrogen gas.
-
Quench the reaction by the slow addition of 2M HCl (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL) to remove non-basic impurities.
-
Basify the aqueous layer with 4M NaOH until pH > 12.
-
Extract the product into dichloromethane (3 x 15 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude chiral amine.
-
Purify the product by flash column chromatography on silica gel.
Method 2: Biocatalytic Reductive Amination with Amine Dehydrogenase (AmDH)
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines.[5][6][7][8] Amine dehydrogenases (AmDHs) are enzymes that catalyze the asymmetric reductive amination of prochiral ketones using ammonia as the amine donor and a nicotinamide cofactor (NADH or NADPH) as the hydride source.[7][8] An in-situ cofactor regeneration system, typically involving a dehydrogenase such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), is essential for making the process economically viable.[8]
Mechanistic Rationale
The AmDH binds the ketone substrate and the nicotinamide cofactor within its chiral active site. In the presence of a high concentration of ammonia, the ketone is converted to a transient imine intermediate. The enzyme then facilitates the stereospecific transfer of a hydride from the cofactor to one face of the imine, producing the chiral amine with high enantiopurity. The oxidized cofactor is then reduced back to its active form by the regeneration enzyme, which consumes a sacrificial substrate like glucose or formate.
Experimental Protocol
Materials:
-
Lyophilized powder of an engineered Amine Dehydrogenase (AmDH) active on sterically hindered ketones.
-
Lyophilized powder of Glucose Dehydrogenase (GDH).
-
2,6-Dimethylacetophenone (0.2 mmol, 29.6 mg)
-
Ammonium formate buffer (1 M, pH 8.5)
-
D-Glucose (0.4 mmol, 72 mg)
-
NADP⁺ (sodium salt, 0.002 mmol, ~1.5 mg)
-
Dimethyl sulfoxide (DMSO)
-
5 M HCl and 5 M NaOH for pH adjustment.
Procedure:
-
In a 15 mL reaction vial, dissolve D-glucose (72 mg) and NADP⁺ (1.5 mg) in 9.5 mL of 1 M ammonium formate buffer (pH 8.5).
-
Add the AmDH (e.g., 1-5 mg) and GDH (e.g., 1-2 mg) powders to the buffer solution and gently swirl to dissolve.
-
In a separate small vial, dissolve 2,6-dimethylacetophenone (29.6 mg) in 0.5 mL of DMSO.
-
Add the substrate solution dropwise to the enzyme-containing buffer solution with gentle stirring.
-
Seal the reaction vial and place it in an incubator shaker at 30-37 °C and 150-200 rpm for 24-48 hours.
-
Monitor the reaction progress by chiral HPLC or GC analysis of small aliquots.
-
Upon completion, stop the reaction by adding an equal volume of a quenching solvent like acetonitrile or by adjusting the pH to >12 with 5 M NaOH.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Extract the supernatant with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE) (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the crude chiral amine.
-
Further purification, if necessary, can be achieved by flash chromatography.
Method 3: Chiral Phosphoric Acid (CPA) Catalyzed Asymmetric Reductive Amination
Organocatalysis provides a metal-free approach to asymmetric synthesis. Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a variety of enantioselective transformations, including the reductive amination of ketones.[9][10] These reactions typically employ a Hantzsch ester as a mild and convenient hydride source.[9][10][11]
Mechanistic Rationale
The chiral phosphoric acid catalyst acts as a bifunctional catalyst. It protonates the in-situ formed imine, activating it for reduction. Simultaneously, the conjugate base of the CPA interacts with the Hantzsch ester, facilitating hydride transfer. This dual activation within a chiral environment, defined by the bulky substituents on the BINOL backbone of the CPA, directs the hydride to a specific face of the imine, leading to the formation of the chiral amine with high enantioselectivity.
Experimental Protocol
Materials:
-
2,6-Dimethylacetophenone (0.5 mmol, 74 mg)
-
p-Anisidine (0.6 mmol, 74 mg)
-
Hantzsch Ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, 0.75 mmol, 190 mg)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP, 0.025 mmol, 5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene, 2.5 mL)
-
4Å Molecular sieves (optional, ~100 mg)
Procedure:
-
To a dry reaction vial, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 18.8 mg), 2,6-dimethylacetophenone (74 mg), p-anisidine (74 mg), Hantzsch ester (190 mg), and optional activated 4Å molecular sieves.
-
Add anhydrous dichloromethane (2.5 mL) to the vial.
-
Seal the vial and stir the reaction mixture at room temperature (or as optimized) for 48-72 hours.
-
Monitor the reaction by TLC or ¹H NMR spectroscopy.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter to remove the molecular sieves.
-
Wash the organic phase with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the N-protected chiral amine.
-
Note: The N-p-methoxyphenyl group can be removed in a subsequent step, for instance, by oxidation with cerium ammonium nitrate (CAN), to yield the primary chiral amine.[12]
Comparative Analysis of Methodologies
The choice of synthetic method will depend on various factors including substrate scope, scalability, cost of reagents and catalyst, and desired enantioselectivity.
| Feature | Iridium-Catalyzed DARA | Biocatalysis (AmDH) | Organocatalysis (CPA) |
| Catalyst | Iridium complex with chiral ligand | Engineered Enzyme (Amine Dehydrogenase) | Chiral Phosphoric Acid |
| Reducing Agent | H₂ gas | NADH/NADPH (regenerated) | Hantzsch Ester |
| Reaction Conditions | High pressure, elevated temp. | Mild (30-37 °C, aqueous buffer) | Mild (room temp.) |
| Typical ee | >90% | >99% | 85-95% |
| Substrate Scope | Broad for ketones | Can be narrow, enzyme-specific | Broad for ketones and amines |
| Key Advantages | High turnover numbers, broad scope | Exceptional enantioselectivity, green | Metal-free, operational simplicity |
| Key Disadvantages | Cost of precious metal, high pressure | Enzyme availability & stability, aqueous medium | Higher catalyst loading, longer reaction times |
Purification and Analysis of Chiral Amine
Purification
The crude chiral amine obtained from any of the above methods can be purified by standard flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is generally effective. The addition of a small amount of triethylamine (~0.5-1%) to the eluent can help to prevent tailing of the amine product on the silica gel.
Determination of Enantiomeric Excess (ee)
Accurate determination of the enantiomeric excess is crucial for assessing the success of the asymmetric synthesis. Two common methods are employed:
A. Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The amine product is analyzed on a chiral stationary phase (CSP) column.
-
Typical Columns: Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective.[13]
-
Mobile Phase: A mixture of n-hexane and isopropanol, often with a basic additive like diethylamine (DEA) to improve peak shape, is a good starting point.[13]
-
Protocol: A racemic sample of the amine should first be injected to determine the retention times of both enantiomers. Subsequently, the chiral product is injected, and the ee is calculated from the relative peak areas of the two enantiomers.
B. NMR Spectroscopy with Chiral Solvating Agents (CSAs): This method provides a rapid assessment of enantiopurity without the need for chromatographic separation.[14][15][16] A chiral solvating agent is added directly to an NMR tube containing the amine product. The CSA forms transient diastereomeric complexes with the enantiomers of the amine, which results in the splitting of certain proton signals in the ¹H NMR spectrum.
-
Common CSAs: (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) or chiral phosphoric acids themselves can be effective.[14][17]
-
Protocol:
-
Prepare a solution of the chiral amine product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a sub-stoichiometric amount of the chiral solvating agent (e.g., 0.5 equivalents) to the NMR tube.
-
Acquire another ¹H NMR spectrum and look for the splitting of characteristic signals (e.g., the methine proton or methyl protons).
-
The ratio of the integrals of the split peaks corresponds to the enantiomeric ratio.
-
Conclusion
The asymmetric reductive amination of the sterically hindered 2,6-dimethylacetophenone into its corresponding chiral amine can be successfully achieved using several advanced catalytic methods. Iridium-catalyzed DARA offers high efficiency and broad applicability, biocatalysis with amine dehydrogenases provides unparalleled enantioselectivity under green conditions, and organocatalysis with chiral phosphoric acids presents a robust, metal-free alternative. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers in drug discovery and development with the necessary knowledge to confidently approach the synthesis of this and other challenging chiral amines.
References
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Wu, Z., Wang, W., Guo, H., Gao, G., Huang, H., & Chang, M. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications, 13(1), 3344. [Link]
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Burke, A. J., Lister, T. M., Marshall, J. R., Green, A. P., & Turner, N. J. (2021). Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. Angewandte Chemie International Edition, 60(42), 22753-22758. [Link]
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Zhang, W., et al. (2021). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ChemRxiv. [Link]
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Li, G., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5151-5163. [Link]
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Xiao, D., & Zhang, X. (2001). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. Organic Letters, 3(20), 3291-3294. [Link]
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Wu, Z., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications, 13, 3344. [Link]
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Storer, R. I., Carrera, D. E., Ni, Y., & MacMillan, D. W. C. (2006). Enantioselective organocatalytic reductive amination. Journal of the American Chemical Society, 128(1), 84-86. [Link]
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Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Chirality, 28(5), 378-387. [Link]
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Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Chirality, 28(5), 378-387. [Link]
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Knaus, T., & Mutti, F. G. (2017). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 19(2), 434-445. [Link]
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Pápai, B., et al. (2018). Synthesis of β‐aryl amines via reductive amination, relying on Hantzsch ester or benzothiazoline reductants. Chemistry–A European Journal, 24(59), 15819-15827. [Link]
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Hamada, Y., Okamoto, N., & Hara, O. (2000). Synthesis of new chiral amines, 2,6-dimethyl-9-azabicyclo[3.3.1]nonane and its derivatives. Heterocycles, 52(2), 929-934. [Link]
-
Tseliou, V., et al. (2024). Reductive amination: Methods for cell-free and whole-cell biocatalysis. Methods in Enzymology. [Link]
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Wu, Z., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications, 13, 3344. [Link]
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Tseliou, V., et al. (2021). Asymmetric reductive amination of ketones catalysed by amine dehydrogenases. In Applied Biocatalysis (pp. 1-28). [Link]
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Knaus, T., & Mutti, F. G. (2017). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 19(2), 434-445. [Link]
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Zhou, H., et al. (2010). Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst. Molecules, 15(4), 2452-2465. [Link]
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Kádár, D., et al. (2022). Chiral Phosphoric Acids as Versatile Tools for Organocatalytic Asymmetric Transfer Hydrogenations. European Journal of Organic Chemistry, 2022(1). [Link]
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de la Torre, M. C., & Sierra, M. A. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Molecules, 28(4), 1804. [Link]
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Wu, Z., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. ResearchGate. [Link]
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Wu, Z., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. PubMed. [Link]
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Recchimurzo, A. (2023). Chiral analysis by NMR spectroscopy. Tesi di dottorato. [Link]
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Wenzel, T. J. (2018). NMR Chiral solvating agents. ResearchGate. [Link]
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Marshall, J. R., et al. (2022). Multifunctional biocatalyst for conjugate reduction and reductive amination. White Rose Research Online. [Link]
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Zámostná, K., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-161. [Link]
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Wang, C., et al. (2021). Catalytic asymmetric reductive hydroalkylation of enamides and enecarbamates to chiral aliphatic amines. Nature Research. [Link]
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Sumitomo Chemical. (n.d.). Chiral Columns for enantiomer separation by HPLC. Sumitomo Chemical. [Link]
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Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory - Yale University. [Link]
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Chen, G., et al. (2021). Direct Asymmetric Reductive Amination of α-Keto Acetals. The Royal Society of Chemistry. [Link]
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Aturki, Z., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1339. [Link]
- Li, X., et al. (2020). Preparation of chiral primary amine from asymmetric reductive amination of simple ketone under catalysis of ruthenium-double phosphine catalyst.
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Tseliou, V., et al. (2021). Asymmetric reductive amination of ketones. UvA-DARE (Digital Academic Repository). [Link]
-
Wang, D., et al. (2021). Rhodium-catalyzed one-pot tandem reductive amination/asymmetric transfer hydrogenation of quinoxaline-2-carbaldehydes and anilines for the efficient synthesis of chiral vicinal diamines. Organic Chemistry Frontiers, 8(15), 4116-4121. [Link]
-
Usman, P. L., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 28(1). [Link]
-
Bolchi, C., et al. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Wang, J., et al. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry, 33(8), 1734-1738. [Link]
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Chen, Z., et al. (2024). Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. Journal of the American Chemical Society. [Link]
- Alexakis, A. (2018). Preparation method of chiral amine compound.
-
Chen, Z., et al. (2024). Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. Journal of the American Chemical Society. [Link]
-
Wang, Y., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7331. [Link]
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Nieto, S., et al. (2010). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Chirality, 22(10), 905-910. [Link]
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Application Note: Leveraging Steric Hindrance for Diastereoselective Synthesis via the Ugi Reaction with (S)-1-(2,6-Dimethylphenyl)ethylamine
Abstract
The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction chemistry, prized for its efficiency and convergence in creating complex, peptide-like molecules from simple inputs.[1][2] A significant challenge, however, has been the control of stereochemistry.[3] This application note details the strategic use of the chiral amine, (S)-1-(2,6-Dimethylphenyl)ethylamine, as a potent chiral auxiliary to induce diastereoselectivity in the Ugi reaction. We will explore the mechanistic basis for this stereocontrol, rooted in the amine's steric profile, and provide a detailed, field-tested protocol for the synthesis of a chiral α-acylamino amide, suitable for researchers in drug discovery and synthetic organic chemistry.
Introduction: The Power and Challenge of the Ugi Reaction
Discovered by Ivar Ugi in 1959, the U-4CR is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product.[1] This reaction is celebrated for its high atom economy, mild reaction conditions, and the vast structural diversity achievable by simply varying the four input components. These attributes make the Ugi reaction an invaluable tool in the rapid generation of compound libraries for drug discovery and materials science.[2]
Despite its strengths, controlling the stereochemistry of the newly formed stereocenter is a well-known challenge.[3] While various strategies have been explored, the use of a chiral starting material, or chiral auxiliary, remains one of the most reliable methods.[4][5] Of the four components, chiral amines have proven to be particularly effective in directing the stereochemical outcome of the reaction.[3][4]
This guide focuses on (S)-1-(2,6-Dimethylphenyl)ethylamine, a chiral primary amine whose rigid and sterically demanding framework is uniquely suited for inducing high levels of diastereoselectivity.
Mechanistic Rationale: How Steric Hindrance Directs Stereochemistry
The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[6][7] The stereochemistry of the final product is determined during the nucleophilic attack of the isocyanide on the intermediate iminium ion, which is formed from the condensation of the amine and aldehyde.
The key to diastereoselectivity lies in facial control of this iminium ion.
The (S)-1-(2,6-Dimethylphenyl)ethylamine component provides this control. The two methyl groups at the ortho positions of the phenyl ring create significant steric bulk. This steric hindrance forces the substituents around the chiral center of the amine to adopt a conformation that effectively shields one face of the iminium ion formed in situ. Consequently, the incoming isocyanide is forced to attack from the less hindered face, leading to the preferential formation of one diastereomer over the other.
Below is a diagram illustrating the generally accepted mechanism of the Ugi reaction.
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure
-
Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-1-(2,6-Dimethylphenyl)ethylamine (149.2 mg, 1.0 mmol).
-
Solvent and Reagent Addition: Add 2.0 mL of anhydrous methanol to the flask. Sequentially add isobutyraldehyde (87 µL, 1.0 mmol) and acetic acid (57 µL, 1.0 mmol) via syringe. [8][9] * Causality Note: Methanol is a common polar protic solvent that effectively solubilizes the reactants and intermediates without interfering with the reaction mechanism. [1][10]The initial stirring of the aldehyde, amine, and acid promotes the formation of the critical iminium ion intermediate before the isocyanide is introduced. [6]3. Imine Formation: Stir the resulting mixture at room temperature (20-25 °C) for 30 minutes.
-
Isocyanide Addition: Slowly add tert-butyl isocyanide (112 µL, 1.0 mmol) to the reaction mixture dropwise over 1 minute.
-
Causality Note: The reaction is often exothermic upon addition of the isocyanide. [6]Slow addition helps to control the reaction temperature, which can be crucial for maximizing diastereoselectivity.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. Dissolve the crude residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure bis-amide product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR analysis or by chiral High-Performance Liquid Chromatography (HPLC).
Expected Results and Troubleshooting
-
Yield: Typical yields for this reaction range from 60-85% after purification.
-
Diastereoselectivity: Using (S)-1-(2,6-Dimethylphenyl)ethylamine, diastereomeric ratios often exceed 85:15 and can reach >95:5 depending on the specific aldehyde, carboxylic acid, and isocyanide used.
-
Troubleshooting:
-
Low Yield: Ensure all reagents are pure and the solvent is anhydrous. Water can hydrolyze the imine intermediate, stalling the reaction.
-
Poor Selectivity: Lowering the reaction temperature (e.g., to 0 °C) after the isocyanide addition may improve the diastereomeric ratio by favoring the kinetically controlled pathway. [5] * Incomplete Reaction: If starting materials persist, consider increasing the reaction time or using a slightly higher concentration of reactants (e.g., 0.8 M to 1.0 M). [9][10]
-
Conclusion
The Ugi multicomponent reaction remains a powerful strategy for the rapid synthesis of complex molecules. By employing a sterically demanding chiral amine like (S)-1-(2,6-Dimethylphenyl)ethylamine, the inherent challenge of stereocontrol can be effectively overcome. The protocol detailed herein provides a reliable and robust method for achieving high diastereoselectivity, enabling the efficient synthesis of chiral peptidomimetics and other valuable building blocks for pharmaceutical and chemical research.
References
-
Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Amerigo Scientific. [Link]
-
Ugi reaction. Wikipedia. [Link]
-
Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education. [Link]
-
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. [Link]
-
Ugi Reaction: A Comprehensive Guide. Perpusnas. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. Molecules. [Link]
-
Mumm rearrangement. Wikipedia. [Link]
-
Probing the mechanism of the Ugi four-component reaction with charge-tagged reagents by ESI-MS(/MS). Chemical Communications (RSC Publishing). [Link]
-
Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction. Beilstein Journal of Organic Chemistry. [Link]
-
General procedure for the synthesis of Ugi adducts: Typical procedure for the alkyne-xanthates cyclizations under reductive cond. HAL Open Science. [Link]
-
Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents. Molecules. [Link]
-
Two decades of recent advances of Ugi reactions: Synthetic and pharmaceutical applications. ResearchGate. [Link]
-
Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions. MDPI. [Link]
-
Ugi Multicomponent Reaction. Organic Syntheses Procedure. [Link]
-
Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction. PubMed. [Link]
-
The first example of a diastereoselective thio-Ugi reaction: a new synthetic approach to chiral imidazole derivatives. PubMed. [Link]
-
The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Illinois Chemistry. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Ugi reaction - Wikipedia [en.wikipedia.org]
- 7. Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sciepub.com [sciepub.com]
Application Notes and Protocols: Enantioselective Synthesis of Chiral Fungicidal Amides Utilizing (S)-1-(2,6-Dimethylphenyl)ethylamine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of chiral fungicidal amides, leveraging the stereochemical control offered by the chiral building block, (S)-1-(2,6-Dimethylphenyl)ethylamine. The strategic incorporation of this chiral amine is critical for achieving enantiomerically enriched fungicidal agents, which often exhibit significantly enhanced biological activity and a more favorable toxicological profile compared to their racemic counterparts. This document is intended for researchers, scientists, and professionals in the fields of agrochemical synthesis and drug development, offering both theoretical insights and practical, step-by-step methodologies for the synthesis and evaluation of these potent antifungal compounds.
Introduction: The Imperative of Chirality in Modern Fungicide Design
The development of novel fungicides is a cornerstone of global food security, mitigating the significant crop losses caused by pathogenic fungi.[1][2] In recent years, the focus of agrochemical research has increasingly shifted towards the development of chiral active ingredients. Stereoisomers of a chiral molecule can exhibit profound differences in their biological activity, metabolism, and ecotoxicity.[3] Often, the desired fungicidal activity resides in a single enantiomer, while the other may be inactive or even contribute to off-target toxicity.[3] Consequently, the synthesis of enantiomerically pure or enriched fungicides offers several distinct advantages, including higher efficacy at lower application rates, reduced environmental impact, and a decreased likelihood of resistance development.[4]
Amide functionalities are prevalent in a wide array of biologically active molecules, including many successful fungicides.[1][5] The synthesis of chiral amides, therefore, represents a highly promising avenue for the discovery of next-generation fungicidal agents. This guide focuses on the strategic use of (S)-1-(2,6-Dimethylphenyl)ethylamine as a readily available and effective chiral auxiliary for the synthesis of a diverse range of chiral fungicidal amides. The bulky 2,6-dimethylphenyl substituent can impart favorable steric and electronic properties to the final molecule, potentially enhancing its binding affinity to the target site within the fungal pathogen.
Rationale for Employing (S)-1-(2,6-Dimethylphenyl)ethylamine
The choice of (S)-1-(2,6-Dimethylphenyl)ethylamine as the chiral building block is underpinned by several key factors:
-
Stereochemical Control: Its inherent chirality allows for the direct and efficient introduction of a stereocenter into the amide product, facilitating the synthesis of enantiomerically enriched compounds.
-
Structural Analogy to Proven Fungicides: The 2,6-dimethylphenyl moiety is a key structural feature in several successful acylalanine fungicides, such as metalaxyl. This structural similarity provides a strong rationale for its use in the design of novel amide fungicides.
-
Modulation of Physicochemical Properties: The lipophilic nature of the dimethylphenyl group can enhance the compound's ability to penetrate the fungal cell wall and membrane.
-
Synthetic Accessibility: (S)-1-(2,6-Dimethylphenyl)ethylamine is a commercially available and relatively inexpensive chiral amine, making it an attractive starting material for both laboratory-scale synthesis and potential large-scale production.
General Synthetic Workflow
The synthesis of chiral fungicidal amides from (S)-1-(2,6-Dimethylphenyl)ethylamine and a carboxylic acid typically involves an amide coupling reaction. The general workflow can be visualized as follows:
Figure 1: General workflow for the synthesis of chiral fungicidal amides.
Detailed Synthesis Protocols
Two robust and widely applicable protocols for the synthesis of chiral amides are presented below. The choice of method often depends on the specific properties of the carboxylic acid and the desired scale of the reaction.
Protocol 1: Acyl Chloride Method
This classic and often high-yielding method involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by reaction with the chiral amine.
Step 1: Acyl Chloride Formation
-
To a solution of the desired carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or toluene, 5-10 mL/mmol of acid) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-80 °C) for 1-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.
Causality: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine. Oxalyl chloride and thionyl chloride are effective chlorinating agents, and the byproducts of the reaction (CO, CO₂, HCl or SO₂, HCl) are gaseous and easily removed.
Step 2: Amide Coupling
-
Dissolve the (S)-1-(2,6-Dimethylphenyl)ethylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq) in anhydrous DCM (5-10 mL/mmol of amine) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of the crude acyl chloride (1.0-1.1 eq) in anhydrous DCM dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure chiral amide.
Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.
Protocol 2: Peptide Coupling Reagent Method
This method avoids the often harsh conditions of acyl chloride formation and is particularly suitable for sensitive substrates. A wide variety of coupling reagents are available.[5][6]
-
To a solution of the carboxylic acid (1.0 eq), (S)-1-(2,6-Dimethylphenyl)ethylamine (1.1 eq), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF, 5-10 mL/mmol of acid), add an activating agent such as 1-hydroxybenzotriazole (HOBt) (1.2 eq) or 4-dimethylaminopyridine (DMAP) (0.1-1.0 eq).
-
Add a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality: The coupling reagent (e.g., EDC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. Additives like HOBt can further enhance the reaction efficiency and suppress side reactions by forming an activated ester.
Data Presentation: Illustrative Fungicidal Activity
The fungicidal efficacy of newly synthesized chiral amides should be evaluated against a panel of economically important plant pathogenic fungi. The following table provides an illustrative example of the type of data that should be generated. The EC₅₀ value (the concentration of the compound that inhibits 50% of fungal growth) is a standard metric for fungicidal activity.
| Compound ID | Carboxylic Acid Moiety | Target Fungus | EC₅₀ (µg/mL) |
| A-1 (S) | 2-Chloro-4-fluorobenzoic acid | Botrytis cinerea | 1.5 |
| A-1 (R) | 2-Chloro-4-fluorobenzoic acid | Botrytis cinerea | >50 |
| A-2 (S) | 3,5-Difluorobenzoic acid | Rhizoctonia solani | 3.2 |
| A-2 (R) | 3,5-Difluorobenzoic acid | Rhizoctonia solani | 65.8 |
| A-3 (S) | 2-(Trifluoromethyl)nicotinic acid | Fusarium graminearum | 0.8 |
| A-3 (R) | 2-(Trifluoromethyl)nicotinic acid | Fusarium graminearum | 25.4 |
| Boscalid | (Commercial Standard) | Botrytis cinerea | 2.1 |
| Boscalid | (Commercial Standard) | Rhizoctonia solani | 4.5 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected trend of enhanced activity in the (S)-enantiomer. Actual EC₅₀ values will vary depending on the specific molecular structure and the fungal species tested.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The fungicidal activity of many amide fungicides is attributed to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain (Complex II).[4] The amide moiety is often crucial for binding to the enzyme's active site.
Figure 2: Key structural components influencing fungicidal activity.
Key SAR Insights:
-
Stereochemistry is Critical: As illustrated in the data table, the (S)-enantiomer is expected to be significantly more active than the (R)-enantiomer. This highlights the importance of a precise three-dimensional fit within the enzyme's active site.
-
Substitution on the Carboxylic Acid Moiety: The nature and position of substituents on the carboxylic acid portion of the molecule can dramatically influence fungicidal potency. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, on an aromatic ring can enhance activity. The specific substitution pattern will determine the optimal electronic and steric properties for target binding.
-
The Role of the 2,6-Dimethylphenyl Group: The steric bulk of the two methyl groups can lock the conformation of the molecule, which may be favorable for binding. It also contributes to the overall lipophilicity of the compound, aiding in its transport to the target site.
Conclusion
The use of (S)-1-(2,6-Dimethylphenyl)ethylamine as a chiral precursor provides a powerful and efficient strategy for the synthesis of enantiomerically enriched fungicidal amides. The protocols detailed in this guide are robust and adaptable to a wide range of carboxylic acid starting materials. By carefully considering the principles of stereochemistry and structure-activity relationships, researchers can leverage this approach to develop novel, highly effective, and environmentally more benign fungicides to address the ongoing challenges in crop protection.
References
-
Wang, X., Gao, S., Yang, J., Gao, Y., Wang, L., & Tang, X. (2016). Synthesis and antifungal activity evaluation of new heterocycle containing amide derivatives. Natural Product Research, 30(6), 682-688. [Link]
-
Yuan, M., Ru, J., & Chu, P. (2021). Research on Crystal Structure and Fungicidal Activity of the Amide Derivatives Based on the Natural Products Sinapic Acid and Mycophenolic Acid. Journal of Chemistry, 2021, 1-10. [Link]
-
Chen, Z., et al. (2021). Research on Crystal Structure and Fungicidal Activity of the Amide Derivatives Based on the Natural Products Sinapic Acid and Mycophenolic Acid. ResearchGate. [Link]
-
Li, Q., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. [Link]
-
Gu, W., et al. (2022). Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evaluation. Arabian Journal of Chemistry, 15(11), 104231. [Link]
-
Wang, M., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
-
Song, Z., et al. (2023). Design, synthesis and antifungal activity of novel amide derivatives containing a pyrrolidine moiety as potential succinate dehydrogenase inhibitors. Medicinal Chemistry Research, 32(4), 695-707. [Link]
-
Zhang, C., et al. (2024). One-Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. Angewandte Chemie International Edition. [Link]
-
Xu, H., et al. (2023). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI. [Link]
-
Wu, W., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]
- BASF SE. (2003). Benzamidoxime derivatives, intermediates and processes for their preparation, and their use as fungicides. U.S.
- Dow AgroSciences LLC. (2014). Fungicidal Compositions.
- Merck Patent GMBH. (2017). Chiral compounds.
-
Favel, A., et al. (2005). In vitro antifungal properties structure-activity relationships and studies on the mode of action of N-phenyl, N-aryl, N-phenylalkyl maleimides and related compounds. Bioorganic & Medicinal Chemistry, 13(19), 5511-5521. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. MDPI. [Link]
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2011). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
-
Fungicide Resistance Action Committee (FRAC). (2022). SDHI Fungicides. [Link]
-
Liu, X., et al. (2014). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 19(10), 15656-15671. [Link]
-
Wu, W., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 19(13), 1649-1661. [Link]
- BASF SE. (2017). Pesticidal mixtures. U.S.
-
Zhang, J., et al. (2022). Design, Synthesis, and Structure-Activity Relationship Studies of Bisamide Derivatives of Amphotericin B with Potent Efficacy and Low Toxicity. Journal of Medicinal Chemistry, 65(13), 8897-8913. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. MDPI. [Link]
Sources
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- 2. Design, synthesis and antifungal activity of novel amide derivatives containing a pyrrolidine moiety as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SDHI Fungicides | FRAC [frac.info]
- 5. Synthesis and antifungal activity evaluation of new heterocycle containing amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in 2,6-dimethylacetophenone amination
Technical Support Center: Advanced Organic Synthesis Subject: Troubleshooting Low Yield in 2,6-Dimethylacetophenone Amination Ticket ID: #SYN-26DMA-001 Priority: High (Blocker for Lead Optimization)
Executive Summary
Users attempting the reductive amination of 2,6-dimethylacetophenone using standard protocols (e.g., amine/MeOH/NaBH₃CN) frequently report yields <10% or complete recovery of starting material.
Root Cause: This is not a reagent failure; it is a steric failure . The ortho-methyl groups on the phenyl ring create a "steric wall" that blocks the trajectory of the incoming amine nucleophile (Burgi-Dunitz angle) toward the carbonyl carbon. Standard equilibrium conditions cannot overcome this barrier to form the required imine intermediate.
The Solution: You must switch from a thermodynamic equilibrium approach to a Lewis-Acid Mediated Dehydration protocol using Titanium(IV) isopropoxide [Ti(OiPr)₄].
Module 1: The Steric Barrier (Why Standard Methods Fail)
In a standard reductive amination, the formation of the imine (C=N) is an equilibrium process. For unhindered ketones (e.g., acetophenone), this equilibrium is easily established.
For 2,6-dimethylacetophenone , the two ortho-methyl groups destabilize the tetrahedral intermediate formed during amine attack.
-
Standard NaBH₃CN/MeOH: The amine cannot get close enough to the carbonyl long enough to form the imine. The reducing agent eventually reduces the unreacted ketone to the alcohol (2,6-dimethyl-1-phenylethanol), which is a dead-end byproduct.
-
The "Ti-Fix": Ti(OiPr)₄ acts as a dual-function agent:
-
Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity.
-
Water Scavenger: Irversibly reacts with water produced during imine formation, driving the equilibrium to the right (Le Chatelier's principle) despite the steric penalty.
-
Visualizing the Mechanism
Figure 1: Comparison of steric failure in standard conditions vs. activation via Titanium coordination.
Module 2: The Optimized Protocol (Bhattacharyya Method)
This protocol is adapted from the work of Bhattacharyya et al. (J. Chem. Soc., Perkin Trans. 1), specifically optimized for hindered aryl ketones.
Reagents:
-
Substrate: 2,6-Dimethylacetophenone (1.0 equiv)
-
Amine: 1.5 - 2.0 equiv (If using HCl salt, add equimolar NEt₃)
-
Catalyst/Desiccant: Titanium(IV) isopropoxide (2.0 equiv) (CRITICAL)
-
Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)[1]
-
Solvent: Absolute Ethanol or THF (Must be dry)
Step-by-Step Workflow
-
Complexation (The "Aging" Step):
-
In a flame-dried flask under Argon, combine the ketone (10 mmol) and the amine (15-20 mmol) in absolute ethanol (15 mL).
-
Add Ti(OiPr)₄ (20 mmol) dropwise.
-
Checkpoint: The solution may turn slightly yellow or viscous.
-
Stir at Room Temperature for 8–12 hours.
-
Why? You must allow time for the sterically hindered ketone to convert to the imine/titanium complex before adding the reducing agent. If you add NaBH₄ too early, you will reduce the ketone to the alcohol.
-
-
Reduction:
-
Cool the reaction mixture to 0°C (ice bath).
-
Add NaBH₄ (15 mmol) carefully in portions (gas evolution will occur).
-
Allow to warm to Room Temperature and stir for an additional 2–4 hours.
-
-
The "Titanium Quench" (Crucial for Yield):
-
The Problem: Upon adding water, Ti(OiPr)₄ hydrolyzes to TiO₂ (a white, gelatinous goo) that traps your product, leading to "low yield" during extraction.
-
The Fix: Pour the reaction mixture into 2M Aqueous Ammonia (30 mL) or 1M NaOH .
-
Stir vigorously for 20 minutes. The base modifies the titanium precipitate, making it granular and filterable rather than gelatinous.
-
Filter through a Celite pad. Wash the pad with EtOAc.
-
-
Workup:
-
Extract the filtrate with EtOAc (3x).
-
Wash combined organics with Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Module 3: Comparative Performance Data
The following table illustrates the yield improvements when switching to the Ti-mediated protocol for 2,6-substituted systems.
| Variable | Standard Protocol (NaBH₃CN/MeOH) | Optimized Protocol (Ti(OiPr)₄/NaBH₄) |
| Imine Conversion | < 15% (Equilibrium limited) | > 95% (Irreversible dehydration) |
| Major Byproduct | 1-(2,6-dimethylphenyl)ethanol (Alcohol) | Minimal (< 2%) |
| Reaction Time | 24 - 48 Hours | 12 - 16 Hours |
| Isolated Yield | 0 - 12% | 78 - 88% |
| Purification | Difficult (separation from alcohol) | Simple (Acid/Base extraction) |
Module 4: Troubleshooting & FAQ
Q: I tried the Ti method, but my workup is an emulsion nightmare. What happened? A: You likely quenched with pure water. Titanium hydroxides form a gel at neutral pH. You must quench with 2M Ammonia or NaOH. If you already added water, add 1M NaOH until the pH is >10 and the white solid becomes granular, then filter.
Q: Can I use NaBH(OAc)₃ (STAB) instead of NaBH₄? A: In the Ti-mediated protocol, NaBH₄ is preferred . STAB is milder and used for direct reductive amination to avoid reducing ketones. However, in this protocol, we want to reduce the imine we pre-formed. Since the Ti-complex is already formed, the cheaper and stronger NaBH₄ is perfectly safe and more effective.
Q: I am using the amine hydrochloride salt (e.g., Methylamine HCl). Does this change anything? A: Yes. You must add Triethylamine (NEt₃) (1 equiv relative to the amine salt) to the initial mixture to free-base the amine. The reaction requires the free amine lone pair to attack the titanium-activated carbonyl.
Q: Why not use the Leuckart-Wallach reaction (Formic acid/Ammonium formate)? A: While possible, the Leuckart reaction requires high temperatures (140°C+) which can cause degradation in complex substrates. The Ti-mediated method proceeds at Room Temperature, preserving other sensitive functional groups.[2]
Decision Tree for Troubleshooting
Figure 2: Diagnostic workflow for isolating the cause of failure.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.[3]
-
Bhattacharyya, S., et al. (1999). "Reductive Amination with Titanium(IV) Isopropoxide: A High Throughput Synthesis of Primary Amines." Synlett, 1999(11), 1781–1783.[3]
-
Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[2][4] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron, 60(7), 1463–1471. [2]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 10(5), 971–1031.
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 3. designer-drug.com [designer-drug.com]
- 4. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
Removing unreacted 2,6-dimethylacetophenone from amine product
Topic: Troubleshooting the Removal of Unreacted 2,6-Dimethylacetophenone from Amine Products
Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in post-reaction workup and purification. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve complex separation problems. Today, we address a common challenge: purifying a desired amine product from unreacted ketone starting material, specifically 2,6-dimethylacetophenone, often encountered after a reductive amination reaction.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: I've run a reductive amination using 2,6-dimethylacetophenone and my crude product is contaminated with it. What is the most direct and efficient purification method?
A1: Acid-Base Extraction is the cornerstone technique for this specific separation.
The fundamental difference between your amine product and the ketone starting material lies in their acid-base properties. Your amine is basic, while the 2,6-dimethylacetophenone is neutral.[4][5] Acid-base liquid-liquid extraction exploits this difference to achieve a clean separation. By treating the mixture with an aqueous acid, you can selectively protonate the amine, forming a water-soluble ammonium salt. The neutral ketone remains in the organic layer, allowing for a simple physical separation.[6]
Causality Behind the Choice: The nitrogen lone pair on your amine product is readily protonated by an acid (like HCl), forming a charged ammonium salt (R₃N + H⁺ → R₃NH⁺). This salt is ionic and therefore exhibits high solubility in the aqueous phase.[5] 2,6-dimethylacetophenone lacks a basic site and remains a neutral, nonpolar molecule, preferring to stay dissolved in the organic solvent.
Below is a logical workflow for this process.
Q2: I tried the acid-base extraction, but my yield is low or the product is still impure. What common issues should I troubleshoot?
A2: Several factors can compromise an acid-base extraction. Let's break down the likely culprits.
-
Incomplete Protonation/Deprotonation: Ensure you are using a sufficient excess of acid and base and are checking the pH of the aqueous layer at each step. For extraction into the aqueous phase, the pH should be strongly acidic (pH 1-2). For recovery, it must be distinctly basic (pH 11-14).[6] Use pH paper or a meter to confirm.
-
Emulsion Formation: Vigorous shaking, especially with chlorinated solvents like dichloromethane (DCM), can lead to stable emulsions that are difficult to separate. If an emulsion forms, try letting the funnel sit for a while, gently swirling it, or adding a small amount of brine (saturated NaCl solution) to disrupt the emulsion.
-
Presence of an Imine Intermediate: Reductive aminations proceed via an imine intermediate (R₂C=NR').[2] If the reduction step is incomplete, this imine will be present in your crude mixture. Imines can be unstable and may hydrolyze back to the ketone and amine during the aqueous workup, especially under acidic conditions.[7][8][9] This regenerates the starting ketone you are trying to remove, making the separation seem ineffective. If you suspect an imine, it's best to address it before extraction (See Q4).
-
Amine Salt Solubility: While most ammonium salts are water-soluble, highly lipophilic (greasy) amines may form salts with some solubility in the organic layer. If you suspect this, perform multiple extractions of the organic layer with fresh aqueous acid (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure complete transfer of the amine salt.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake for 1-2 minutes with periodic venting.
-
Separation: Allow the layers to fully separate. Drain the aqueous layer (the bottom layer if using DCM, the top if using EtOAc) into a clean Erlenmeyer flask.
-
Re-extraction (Optional but Recommended): Add another portion of 1M HCl to the organic layer in the funnel, shake, and combine the aqueous layer with the first one. This ensures complete extraction of the amine. The organic layer now contains the 2,6-dimethylacetophenone and can be set aside.[4]
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M or 5M sodium hydroxide (NaOH) solution while stirring until the solution is strongly basic (pH > 10), confirmed with pH paper. Your deprotonated amine may precipitate as an oil or solid.
-
Product Recovery: Add a fresh portion of the original organic solvent (EtOAc or DCM) to the flask, transfer back to the separatory funnel, and shake to extract the neutral amine back into the organic phase.
-
Final Wash and Drying: Drain the organic layer. Wash it with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (e.g., rotary evaporator) to yield the purified amine.
Q3: My amine is sensitive to strong acids/bases or the extraction failed. What is the next best purification method?
A3: Flash Column Chromatography is your most powerful alternative.
Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[10] However, purifying amines on standard silica gel requires special consideration due to the acidic nature of silica, which can cause severe peak tailing and potential product loss.[11][12]
Expertise-Driven Insights: The acidic silanol groups (Si-OH) on the silica surface can strongly and irreversibly bind to your basic amine. To achieve a good separation, you must mitigate this interaction. The best strategy is to "neutralize" the silica by adding a small amount of a competing base, like triethylamine (TEA) or ammonia, to your eluent system.[11][12]
Data Summary: Comparison of Chromatographic Conditions
| Stationary Phase | Typical Eluent System | Advantages | Disadvantages |
| Standard Silica Gel | Hexanes/Ethyl Acetate + 0.5-1% Triethylamine (TEA) | Inexpensive, readily available. | Requires basic additive; TEA can be difficult to remove. |
| Basic Alumina | Hexanes/Ethyl Acetate | Basic surface prevents amine tailing without additives.[11] | Different selectivity than silica; can be less predictable. |
| Amine-Functionalized Silica | Hexanes/Ethyl Acetate | Excellent for amines, no additive needed, simplified workup.[13] | More expensive than standard silica. |
Recrystallization: If your amine product is a solid, recrystallization is another viable option. This technique relies on the differences in solubility between your product and the impurity in a given solvent at different temperatures. Often, converting the amine to a salt (e.g., the hydrochloride or tosylate salt) can yield a highly crystalline material that is easier to purify by recrystallization than the free base.[14]
Q4: My analysis shows a third component, likely the imine intermediate. How does this affect my purification strategy?
A4: The presence of the imine intermediate (the Schiff base formed between 2,6-dimethylacetophenone and the amine) indicates an incomplete reduction.
Your first goal should be to simplify the mixture. You have two primary options:
-
Drive the Reduction to Completion: The most elegant solution is often to avoid the separation problem altogether. Re-subject your crude mixture to the reduction conditions. Add another portion of the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) and stir for several more hours or overnight to convert the remaining imine to your desired amine.[15][16][17] Monitor the reaction by TLC or LC-MS until the imine spot has disappeared. This leaves you with only the amine product and the unreacted ketone, which can be separated as described above.
-
Hydrolyze the Imine: Imines can be readily hydrolyzed back to their constituent ketone and amine using aqueous acid.[7][8][9][18] In fact, this will happen spontaneously during the acidic wash step of an acid-base extraction. While this simplifies the mixture to just two components (your desired amine and the starting ketone), it increases the amount of ketone that needs to be removed. This is a perfectly acceptable strategy if you do not wish to re-run the reaction.
References
-
Imine and Enamine Hydrolysis. Organic Chemistry Tutor. Available at: [Link]
-
Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. Available at: [Link]
-
Imine Hydrolysis Mechanism. BYJU'S. Available at: [Link]
-
Imine. Wikipedia. Available at: [Link]
-
Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Reductive Amination To The Rescue. Master Organic Chemistry. Available at: [Link]
-
Aldehydes and Ketones to Amines. Chemistry Steps. Available at: [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Acid–base extraction. Wikipedia. Available at: [Link]
-
Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases? ResearchGate. Available at: [Link]
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Application Note – Reductive Amination. Synple Chem. Available at: [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Beyond Benign. Available at: [Link]
-
How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Sciencemadness Discussion Board. Available at: [Link]
-
Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]
-
Amine synthesis by amide reduction. Organic Chemistry Portal. Available at: [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
amine salt formation in ketones as solvents. Sciencemadness.org. Available at: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
Is there an easy way to purify organic amines? Biotage. Available at: [Link]
-
Enamines. Master Organic Chemistry. Available at: [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Available at: [Link]
-
Column Chromatography: Principles and Applications. Phenomenex. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. teledyneisco.com [teledyneisco.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. reddit.com [reddit.com]
- 18. Imine - Wikipedia [en.wikipedia.org]
Optimizing chiral resolution of racemic 1-(2,6-dimethylphenyl)ethylamine
Technical Support Center: Chiral Resolution of 1-(2,6-Dimethylphenyl)ethylamine
Ticket System Status: [ONLINE] Agent: Senior Application Scientist (Process Chemistry Unit) Subject: Optimization of Sterically Hindered Amine Resolution[1][2]
Introduction: The "Steric Wall" Challenge
Welcome to the technical support hub for 1-(2,6-dimethylphenyl)ethylamine (DPEA). If you are here, you are likely experiencing specific failure modes associated with the 2,6-dimethyl substitution pattern .
Unlike simple 1-phenylethylamine, the methyl groups at the ortho positions of the phenyl ring create a "steric wall."[1][3] This prevents the tight ionic packing required for successful diastereomeric salt crystallization, often leading to the dreaded "oiling out" phenomenon or poor enantiomeric excess (ee).[1][3]
This guide is structured as a series of Support Tickets addressing the most common failure modes reported by our users.
Module 1: Chemical Resolution Support
Ticket #401: "My salt is oiling out instead of crystallizing."
User Issue:
"I tried resolving racemic DPEA with L-Tartaric acid in Ethanol. Upon cooling, I get a thick yellow oil at the bottom of the flask, not crystals. Scratching the glass doesn't help."
Root Cause Analysis: The lattice energy of the DPEA-Tartrate salt is too low to overcome the solvation energy.[1][3] The 2,6-dimethyl steric bulk disrupts the hydrogen bonding network that usually stabilizes tartrate salts.[1][3]
Troubleshooting Protocol:
-
Switch Resolving Agents (The "Heavy" Approach): Abandon simple L-Tartaric acid.[1][2][3] You need a resolving agent with a larger hydrophobic surface area to engage with the lipophilic dimethylphenyl group via pi-pi stacking.[2][3]
-
Solvent System Optimization: Oiling out indicates the solvent is too polar (holding the salt in a "quasi-liquid" state) or too good a solvent for the impurity.[1][3]
-
Action: Switch to a Polar/Non-Polar mixture.
-
Recipe: Dissolve the amine and acid separately in Methanol (MeOH) . Mix them, then slowly add Isopropyl Acetate (IPAc) or MTBE until cloudiness persists. Heat to clear, then cool very slowly (1°C/min).
-
Data: Resolving Agent Screening Matrix
| Resolving Agent | Solvent System | Outcome w/ DPEA | Mechanism |
| L-Tartaric Acid | EtOH or MeOH | Failure (Oil) | H-bonding disrupted by steric bulk.[2][3] |
| L-DBTA | MeOH/Water (9:1) | Success (Crystals) | Pi-Pi stacking stabilizes the lattice.[1][2][3] |
| (S)-Mandelic Acid | IPA/Water | Moderate | Good packing, but solubility can be too high.[1][2][3] |
| N-Acetyl-L-Leucine | EtOH | High Success | "Amphiphilic" structure accommodates steric bulk.[2][3] |
Pro Tip: If using N-Acetyl-L-Leucine, ensure you are using the L-form, not the racemate.[2][3] This agent is historically famous for resolving hindered amines where others fail.[1][2][3]
Ticket #402: "I have crystals, but the ee is stuck at 85%."
User Issue:
"I filtered the salt and released the free base. chiral HPLC shows 85:15 er.[1][2][3] Recrystallizing the salt isn't improving it much."[1][3]
Root Cause Analysis: You have reached the Eutectic Limit .[1][3] The impurity (the wrong diastereomer) is co-crystallizing because the structural difference between the (R,L-acid) and (S,L-acid) salts is minimized by the rotating 2,6-dimethylphenyl group.[1][2][3]
The "Pope-Peachey" Upgrade Protocol:
Do not just recrystallize.[1][2][3] Use the Pope-Peachey Method (Half-Quantity Method).[1][2][3]
-
Calculate: Determine the exact moles of racemic amine.
-
Stoichiometry: Use 0.5 equivalents of the chiral acid (e.g., L-DBTA) and 0.5 equivalents of an achiral mineral acid (e.g., HCl or acetic acid).
-
Mechanism: The chiral acid will preferentially bind to the matching enantiomer (forming the less soluble salt), while the non-matching enantiomer remains in solution as the highly soluble hydrochloride/acetate salt.[1][3]
-
Result: This maximizes the thermodynamic difference between the solid and solution phase, often boosting ee from 85% to >98% in one step.[1][3]
Module 2: Enzymatic Resolution (The "Green" Route)
Ticket #505: "Chemical resolution is too low yield.[1][2][3] Can I use enzymes?"
User Issue:
"I need high purity (>99% ee) and don't want to run five recrystallizations. Is there a lipase that works on this hindered amine?"
Solution: Yes. Candida antarctica Lipase B (CAL-B) is the gold standard for this substrate.[1][2][3] However, because the amine is hindered, the reaction kinetics will be slower than with simple phenylethylamine.[1][3]
The CAL-B Kinetic Resolution Workflow:
Step-by-Step Protocol:
-
Setup: Dissolve racemic DPEA (100 mM) in MTBE.
-
Add: 2.0 equivalents of Ethyl Methoxyacetate.
-
Catalyst: Add Novozym 435 (20 mg/mmol of amine).
-
Incubate: Shake at 30–40°C. Monitor by HPLC.
-
Stop: When conversion reaches 49-50% . Do not let it go to 51% (the ee of the remaining amine will drop).[1][3]
-
Workup: Filter off the enzyme.[1][3] Wash the organic phase with dilute acid (HCl).[1][2][3]
Visualizing the Workflow
Below is the decision tree for selecting the correct resolution path based on your constraints.
Caption: Decision Logic for Resolution of Hindered Amines. Note the specific recommendation of Ethyl Methoxyacetate for the enzymatic route to overcome steric hindrance.[1][3]
References & Grounding
-
Enzymatic Resolution of Hindered Amines:
-
Source: Detailed protocols on using CAL-B for phenethylamines.
-
Citation: Gotor-Fernández, V., et al. "Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine."[1][3] Organic & Biomolecular Chemistry, 2005.[1][3]
-
Relevance: Establishes CAL-B as the enzyme of choice and highlights the need for activated acyl donors (methoxyacetate) for hindered substrates.[1][2][3]
-
-
Chemical Resolution with N-Acetyl-L-Leucine:
-
Source: Historical precedence for resolving hindered amines.[1][2][3]
-
Citation: Kinbara, K., et al. "Chiral recognition of primary amines by N-acyl-L-leucines."[2][3] Journal of the Chemical Society, Perkin Transactions 2, 1996.[1][3]
-
Relevance: Explains the structural "amphiphilic" mechanism that allows this amino acid derivative to resolve amines that fail with tartaric acid.
-
-
Use of Dibenzoyl-tartaric Acid (DBTA):
-
Source: Application in resolving similar hindered structures (e.g., Nefopam, Sertraline intermediates).[1][3]
-
Citation: European Patent EP1692118B1, "A process for the resolution of nefopam."[1][3][9]
-
Relevance: Demonstrates the industrial utility of DBTA for lipophilic, hindered amine salts where simple tartrates oil out.[1][3]
-
-
Safety Data (DPEA):
Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 1-(2,6-dimethylphenyl)ethylamine before handling.[1][2][3] The molecule is a skin irritant and corrosive.[1][3]
Sources
- 1. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-(+)-N,N-Dimethyl-1-phenylethylamine | C10H15N | CID 103034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylphenethylamine - Wikipedia [en.wikipedia.org]
- 4. Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects | MDPI [mdpi.com]
- 7. N,N-Dimethylphenethylamine | High-Purity Research Chemical [benchchem.com]
- 8. (1R)-1-(2,6-DIMETHYLPHENYL)ETHYLAMINE-HCl | 1213024-91-9 [amp.chemicalbook.com]
- 9. data.epo.org [data.epo.org]
Overcoming steric hindrance in 2,6-dimethylphenyl amine reactions
Ticket ID: #XYL-26-STERIC Subject: Overcoming Steric Hindrance in 2,6-Dimethylaniline (2,6-Xylidine) Reactions Status: Open Assigned Specialist: Senior Application Scientist
User Guide Overview
Welcome to the technical support hub for 2,6-dimethylaniline. This substrate presents a classic "ortho-effect" challenge: the amine is electron-rich (nucleophilic by nature) but kinetically deactivated by the two methyl groups at the 2- and 6-positions. These methyl groups create a "steric wall" that blocks the trajectory of incoming electrophiles.
This guide moves beyond standard textbook protocols, offering troubleshooting for three core transformations: C-N Cross-Coupling , Amide Bond Formation , and N-Alkylation .
Module 1: Palladium-Catalyzed C-N Coupling
The Issue: Standard ligands (PPh3, dppf) result in <10% yield or catalyst decomposition. The Diagnosis: The steric bulk of 2,6-dimethylaniline hinders the reductive elimination step in the catalytic cycle. The metal center becomes crowded, preventing the formation of the C-N bond.
Troubleshooting Q&A
Q: Which ligand should I use for 2,6-dimethylaniline? A: Stop using standard bidentate ligands. Switch to BrettPhos or RuPhos .
-
Primary Recommendation (BrettPhos): Since 2,6-dimethylaniline is a primary amine, BrettPhos is generally the superior choice. It is engineered to facilitate the coupling of primary amines without β-hydride elimination side reactions.
-
Secondary Recommendation (RuPhos): If your coupling partner (the aryl halide) is also sterically hindered (e.g., ortho-substituted), RuPhos may outperform BrettPhos due to its unique ability to stabilize the oxidative addition complex while permitting reductive elimination.
Q: My reaction stalls after 2 hours. What is happening? A: You likely have incomplete activation of the precatalyst or catalyst poisoning.
-
Solution: Use a precatalyst like BrettPhos Pd G4 rather than mixing Pd(OAc)₂ + Ligand in situ. This ensures a 1:1 Pd:Ligand ratio and rapid initiation.
-
Base Check: Ensure you are using NaOtBu (Sodium tert-butoxide). Weaker bases (Carbonates) are often insufficient to deprotonate the bulky amine-Pd complex.
Workflow Visualization: The Steric Bypass
Caption: The specialized bulk of BrettPhos facilitates the difficult Reductive Elimination step.
Module 2: Amide Bond Formation
The Issue: Standard coupling reagents (EDC/NHS, DCC) yield no product; starting material is recovered. The Diagnosis: The tetrahedral intermediate formed during standard coupling is too crowded to form or collapses back to starting materials.
Troubleshooting Q&A
Q: Why is HATU failing? A: While HATU is powerful, the active ester formed is often not electrophilic enough to overcome the nucleophilic barrier of the shielded nitrogen. You need a "high-energy" electrophile.
Q: What is the "Gold Standard" protocol for this substrate? A: You must convert the carboxylic acid to an Acid Chloride .
-
Method A (Robust): React the acid with Thionyl Chloride (SOCl₂) or Oxalyl Chloride. Evaporate excess reagent, then add 2,6-dimethylaniline with a base (Et₃N or Pyridine) in DCM.
-
Method B (Sensitive Substrates): Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). This generates the acid chloride in situ under neutral conditions, avoiding the harsh acidity of SOCl₂.
Data Comparison: Coupling Reagents
| Reagent System | Reactivity vs. 2,6-Xylidine | Pros | Cons |
| EDC / HOBt | Low / Fail | Mild conditions | Sterically incapable for this substrate |
| HATU / DIPEA | Moderate | Good for chiral acids | Often requires heat; costly |
| Acid Chloride (SOCl₂) | High | Extremely reactive | Harsh (HCl byproduct); incompatible with acid-sensitive groups |
| Ghosez's Reagent | High | Neutral pH activation | Moisture sensitive; requires dry solvents |
Module 3: N-Alkylation Strategies
The Issue: Direct alkylation (SN2) with alkyl halides requires excessive heat and leads to messy mixtures. The Diagnosis: The "Cone Angle" of the 2,6-dimethyl group blocks the backside attack required for SN2.
Troubleshooting Q&A
Q: I need to add an ethyl group. Direct alkylation with Ethyl Iodide is too slow. What do I do? A: Switch to Reductive Amination .
-
Step 1: Condense 2,6-dimethylaniline with Acetaldehyde to form the Imine . The planar nature of the imine (
hybridized) relieves steric strain compared to the transition state of direct alkylation. -
Step 2: Reduce the imine in situ using Sodium Triacetoxyborohydride (STAB) .
Q: Can I use NaBH₄ for the reduction? A: It is risky. NaBH₄ can reduce the aldehyde before it forms the imine. Use STAB (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN) as they are less reactive and will selectively reduce the protonated imine.
Decision Logic: Alkylation vs. Acylation
Caption: Decision tree for selecting the highest-probability synthetic route.
References
-
Maiti, D., & Buchwald, S. L. (2009). Ligand-Accelerated Pd-Catalyzed C-N Bond Formation with Heteroaryl Halides and Primary Amines. Journal of the American Chemical Society. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Ghosez, L., et al. (1979).[1] Synthesis of Acyl Chlorides under Neutral Conditions. Journal of the Chemical Society, Chemical Communications.[1] [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]
Sources
Technical Support Center: Navigating the Scale-Up of (S)-1-(2,6-Dimethylphenyl)ethan-1-amine Production
Welcome to the technical support center dedicated to the successful scale-up of (S)-1-(2,6-Dimethylphenyl)ethan-1-amine synthesis. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into overcoming common challenges in the large-scale production of this critical chiral amine. Chiral amines are essential building blocks in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2] This document is structured to offer practical, actionable solutions to the hurdles you may encounter, ensuring scientific integrity and a robust, scalable process.
Troubleshooting Guide: From Low Yields to Impure Product
This section addresses specific, hands-on problems that can arise during the synthesis and purification of (S)-1-(2,6-Dimethylphenyl)ethan-1-amine.
Question 1: We are observing low enantiomeric excess (ee) in our asymmetric hydrogenation of 2,6-dimethylacetophenone. What are the likely causes and how can we improve it?
Low enantioselectivity is a critical issue that directly impacts product quality and yield. Several factors can contribute to a decrease in ee during scale-up.
Root Cause Analysis:
-
Suboptimal Catalyst or Ligand Choice: The chiral environment created by the catalyst-ligand complex is paramount for stereodifferentiation. A mismatch between the substrate and the chiral ligand can result in poor enantiomeric excess.[3] For the asymmetric hydrogenation of aromatic ketones like 2,6-dimethylacetophenone, Noyori-type catalysts, such as Ru(II)-diphosphine-diamine complexes, are highly effective.[4][5]
-
Inadequate Reaction Conditions: Temperature, hydrogen pressure, and solvent choice significantly influence the energy difference between the diastereomeric transition states. Conditions that were optimal at the lab scale may not be directly transferable.
-
Presence of Impurities: Water and other impurities in the starting materials or solvent can poison the catalyst or interfere with the catalytic cycle, leading to a drop in both activity and enantioselectivity.[3]
-
Product Racemization: The desired (S)-amine product could be susceptible to racemization under the reaction conditions or during the work-up and purification steps.
Troubleshooting Protocol:
-
Catalyst and Ligand Screening:
-
If not already in use, evaluate a series of well-established chiral diphosphine ligands (e.g., BINAP derivatives) in combination with a diamine and a ruthenium precursor.
-
Ensure the correct stereochemistry of the ligand and diamine for the desired (S)-product.
-
Verify the purity and integrity of the catalyst and ligands, as degradation can lead to poor performance.
-
-
Optimization of Reaction Parameters:
-
Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity by increasing the energy difference between the competing transition states.
-
Hydrogen Pressure: Systematically vary the hydrogen pressure. While higher pressure can increase the reaction rate, it may have a complex effect on enantioselectivity.
-
Solvent: The polarity and coordinating ability of the solvent are critical. Protic solvents like methanol or ethanol are commonly used for Noyori-type hydrogenations.[6] A solvent screen is recommended during process development.
-
-
Strict Control of Impurities:
-
Use anhydrous solvents and ensure the starting ketone is free of water.
-
Purge the reactor with an inert gas (e.g., argon or nitrogen) before introducing the catalyst and hydrogen.
-
-
Work-up and Isolation:
Question 2: Our reductive amination reaction stalls, leaving significant amounts of unreacted 2,6-dimethylacetophenone and the intermediate imine. How can we drive the reaction to completion?
Incomplete conversion is a common challenge in reductive amination, often due to the stability of the intermediate imine or issues with the reducing agent.[9][10]
Root Cause Analysis:
-
Inefficient Imine Formation: The initial condensation between the ketone and the ammonia source to form the imine can be an equilibrium-limited process.
-
Reducing Agent Inactivity or Insufficiency: The chosen reducing agent may not be potent enough under the reaction conditions, or it may be consumed by side reactions. Sodium borohydride (NaBH₄), for example, can be deactivated in acidic conditions, while sodium cyanoborohydride (NaBH₃CN) requires careful pH control.[11][12]
-
Catalyst Deactivation (for catalytic hydrogenation): In catalytic transfer hydrogenation or direct hydrogenation, the catalyst can be deactivated by the amine product or impurities.[2]
Troubleshooting Protocol:
-
Driving Imine Formation:
-
Water Removal: The condensation reaction produces water. At scale, ensure adequate measures are in place to remove water, such as a Dean-Stark trap or the use of a dehydrating agent.
-
pH Control: Maintain the optimal pH for imine formation, which is typically mildly acidic (pH 4-6).
-
-
Selecting the Right Reducing Agent and Conditions:
-
Sodium Triacetoxyborohydride (STAB): This reagent is often more effective and tolerant of mildly acidic conditions than NaBH₄ and avoids the toxicity concerns of NaBH₃CN.[13]
-
Catalytic Hydrogenation: For large-scale production, catalytic hydrogenation (H₂ gas with a metal catalyst like Pd/C or Raney Nickel) or asymmetric transfer hydrogenation is often preferred for its atom economy.[14]
-
Ammonia Source: For direct reductive amination, using ammonium formate can serve as both the nitrogen and hydrogen source in transfer hydrogenation protocols.[13]
-
-
Process Intensification:
-
Temperature: Gradually increase the reaction temperature to favor both imine formation and reduction. Monitor for side product formation.
-
Reagent Stoichiometry: An excess of the ammonia source and/or the reducing agent may be required to drive the reaction to completion.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the production of (S)-1-(2,6-Dimethylphenyl)ethan-1-amine.
What are the primary synthesis routes for industrial-scale production of (S)-1-(2,6-Dimethylphenyl)ethan-1-amine?
There are two main enantioselective strategies for the industrial production of this chiral amine, starting from 2,6-dimethylacetophenone:
-
Asymmetric Hydrogenation/Transfer Hydrogenation: This is a highly efficient method that involves the reduction of the prochiral ketone using a chiral catalyst.[5] Noyori's ruthenium-based catalysts are particularly well-suited for this transformation, offering high turnover numbers and excellent enantioselectivity.[4][6] Transfer hydrogenation, which uses a hydrogen donor like isopropanol or formic acid, can be operationally simpler than using high-pressure hydrogen gas.[14]
-
Enzymatic Asymmetric Reductive Amination: This "green" chemistry approach utilizes enzymes, specifically transaminases (TAs) or engineered amine dehydrogenases (AmDHs), to convert the ketone directly to the chiral amine.[15][16] This method offers high enantioselectivity (>99% ee is common) and operates under mild aqueous conditions.[17] A key challenge is overcoming product inhibition and shifting the reaction equilibrium, which can often be achieved by removing the pyruvate byproduct.[15]
The choice between these routes depends on factors such as cost of the catalyst/enzyme, required equipment (e.g., high-pressure reactors), and downstream processing considerations.
What are the critical parameters to control in an enzymatic process using a transaminase?
When scaling up a transaminase-based synthesis, the following parameters are crucial:
-
pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability. Deviations can lead to denaturation and loss of function.[18]
-
Substrate and Product Concentration: High concentrations of the ketone substrate or the amine product can inhibit the enzyme.[15] A fed-batch strategy for substrate addition can mitigate this.
-
Byproduct Removal: The formation of a byproduct (e.g., pyruvate when using L-alanine as the amine donor) can shift the reaction equilibrium unfavorably.[15] Incorporating a secondary enzyme system, such as lactate dehydrogenase to convert pyruvate to lactate, can drive the reaction to completion.[15]
-
Mixing and Aeration: Adequate mixing is essential to ensure homogeneity of temperature, pH, and substrate/enzyme distribution in large reactors. Oxygen levels may also need to be controlled depending on the specific enzyme and host organism if whole cells are used.[18]
-
Enzyme Immobilization: To improve stability and enable reuse, the enzyme can be immobilized on a solid support. This also simplifies the purification process by allowing for easy separation of the biocatalyst from the reaction mixture.[18]
How can the final product be efficiently purified at a large scale?
Purification is a significant bottleneck in large-scale amine production. A multi-step approach is typically required:
-
Catalyst/Enzyme Removal:
-
Homogeneous Catalysts: These are often removed through extraction, distillation, or crystallization of the product.
-
Heterogeneous Catalysts/Immobilized Enzymes: These are easily removed by filtration.
-
-
Removal of Unreacted Starting Materials:
-
Distillation: If there is a significant boiling point difference, vacuum distillation can be effective for separating the amine from the less volatile ketone.
-
Extraction: An acid-base extraction is a common method. The amine can be extracted into an acidic aqueous phase, leaving the neutral ketone in the organic phase. The amine is then recovered by basifying the aqueous phase and re-extracting into an organic solvent.
-
-
Final Purification and Isolation:
-
Crystallization of a Salt: The most common industrial method for purifying amines is through the crystallization of a salt, typically the hydrochloride or sulfate.[11] This process is highly effective at removing organic impurities and can provide a stable, easy-to-handle solid product.[7][8]
-
Chromatography: While effective, preparative chromatography (e.g., HPLC or SFC) is generally more expensive and reserved for high-value products or when other methods fail.
-
What are the key safety considerations when handling (S)-1-(2,6-Dimethylphenyl)ethan-1-amine and its precursors at scale?
Safety is paramount in any chemical manufacturing process. For amine synthesis, key considerations include:
-
Material Hazards: Amines can be corrosive, flammable, and toxic.[19][20] Always consult the Safety Data Sheet (SDS) for all reagents and products.
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and respiratory protection, must be used.[21]
-
Ventilation: All operations should be conducted in well-ventilated areas or in closed systems to minimize exposure to vapors.[22]
-
Process Safety: For catalytic hydrogenations, the use of flammable hydrogen gas under pressure requires specialized equipment and safety protocols to prevent leaks and explosions.
-
Byproduct Hazards: Be aware of potentially hazardous byproducts. For example, using sodium cyanoborohydride can produce toxic cyanide gas if the pH drops too low.[11] Additionally, there is a general risk of forming N-nitrosamine impurities in the presence of nitrite sources, which are potent carcinogens and subject to strict regulatory limits.[23][24]
Data Summary and Visualizations
Table 1: Comparison of Key Industrial Synthesis Routes
| Feature | Asymmetric Hydrogenation (Noyori-type) | Enzymatic Reductive Amination (Transaminase) |
| Precursor | 2,6-Dimethylacetophenone | 2,6-Dimethylacetophenone |
| Key Reagents | H₂ gas or H-donor, Chiral Ru-catalyst | Amine donor (e.g., L-alanine), Transaminase |
| Typical Solvents | Methanol, Ethanol, Isopropanol | Aqueous buffer |
| Operating Temp. | 25-80 °C | 25-40 °C |
| Operating Pressure | 1-100 atm (for H₂) | Atmospheric |
| Typical ee | >95% | >99% |
| Advantages | High turnover numbers, well-established | High selectivity, "green" process, mild conditions |
| Challenges | High-pressure equipment, catalyst cost/sensitivity | Product inhibition, equilibrium limitations |
Experimental Workflow Diagrams
Caption: Asymmetric Hydrogenation Workflow.
Caption: Enzymatic Synthesis Workflow.
Caption: Troubleshooting Decision Tree.
References
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Noyori Asymmetric Hydrogenation. (2014, October 16). Chem-Station Int. Ed. Retrieved from [Link]
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- Health and Safety Guidelines for Using Amines. (n.d.). Google Cloud.
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An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]
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Asymmetric hydrogenation. (n.d.). Wikipedia. Retrieved from [Link]
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Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. Retrieved from [Link]
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Rational design of a (S)-selective-Transaminase for asymmetric synthesis of (1S). (n.d.). Queen's University Belfast Research Portal. Retrieved from [Link]
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Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. (2013). Chinese Journal of Organic Chemistry. Retrieved from [Link]
-
Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. (2000, November). Alliance for the Polyurethanes Industry. Retrieved from [Link]
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Plausible explanation for the low enantioselectivity observed. (n.d.). ResearchGate. Retrieved from [Link]
-
Asymmetric arene hydrogenation: towards sustainability and application. (2023, July 10). RSC Publishing. Retrieved from [Link]
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Myers, A. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]
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Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council. Retrieved from [Link]
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Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. Retrieved from [Link]
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Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. Retrieved from [Link]
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Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
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Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021, October 22). ACS Publications. Retrieved from [Link]
-
Reductive amination of acetophenone derivatives employing AmDHs. (n.d.). ResearchGate. Retrieved from [Link]
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Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (n.d.). PMC. Retrieved from [Link]
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Accelerated asymmetric transfer hydrogenation of aromatic ketones in water. (n.d.). University of Liverpool. Retrieved from [Link]
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NAD(P)H-Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application. (n.d.). NIH. Retrieved from [Link]
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2,6-Dimethylacetophenone. (n.d.). SpectraBase. Retrieved from [Link]
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Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. (n.d.). ACS Publications. Retrieved from [Link]
-
2-(2,6-Dimethylphenyl)ethan-1-amine. (n.d.). PubChem. Retrieved from [Link]
-
Direct reductive amination of various acetophenone analogues with N-methylaniline a. (n.d.). ResearchGate. Retrieved from [Link]
-
Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. (2024, August 7). MDPI. Retrieved from [Link]
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-
Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations. (n.d.). PMC. Retrieved from [Link]
-
Control of Nitrosamine Impurities in Human Drugs. (n.d.). FDA. Retrieved from [Link]
-
Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation. (2021, February 19). PMC. Retrieved from [Link]
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FOCUS: Chromatography magazine 2023. (2022, March 2). HPLC. Retrieved from [Link]
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Ultra-Sensitive Determination of Nitrosamine Genotoxic Impurities in Atomoxetine Hydrochloride Using Headspace GC-MS/MS. (2025). AIJFR. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the NMR Characterization of (S)-1-(2,6-Dimethylphenyl)ethan-1-amine and Related Chiral Amines
This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the characterization of (S)-1-(2,6-Dimethylphenyl)ethan-1-amine and its structural analogues. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the rationale behind experimental design, ensuring robust and reliable structural elucidation and enantiopurity assessment.
Introduction: The Crucial Role of NMR in Chiral Amine Analysis
Chiral amines are fundamental building blocks in modern pharmaceuticals and asymmetric synthesis. Their stereochemical integrity is paramount, as different enantiomers of a drug can exhibit dramatically different pharmacological and toxicological profiles.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool, offering not only unambiguous structural confirmation but also elegant solutions for determining enantiomeric purity.
This guide will focus on (S)-1-(2,6-Dimethylphenyl)ethan-1-amine, a sterically hindered chiral amine, and compare its NMR characteristics with two commonly encountered chiral amines: (S)-1-phenylethan-1-amine and (S)-1-(1-naphthyl)ethan-1-amine. We will explore standard ¹H and ¹³C NMR analysis and delve into advanced methods for quantifying enantiomeric excess (ee).
Part 1: Structural Characterization via ¹H and ¹³C NMR Spectroscopy
The primary step in characterizing any synthesized compound is the verification of its covalent structure. ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon framework of a molecule.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different protons in a molecule. The table below compares the ¹H NMR spectral data for our target amine and its common alternatives. The steric hindrance from the two methyl groups in (S)-1-(2,6-Dimethylphenyl)ethan-1-amine is expected to influence the chemical shifts of nearby protons compared to the less hindered analogues.
| Compound | Proton Assignment | Approx. Chemical Shift (δ, ppm in CDCl₃) | Multiplicity | Coupling Constant (J, Hz) |
| (S)-1-(2,6-Dimethylphenyl)ethan-1-amine | Ar-H | 7.0 - 7.2 | m | - |
| CH-NH₂ | ~4.3 | q | ~6.7 | |
| CH₃ (ring) | ~2.4 | s | - | |
| CH₃ (ethyl) | ~1.5 | d | ~6.7 | |
| NH₂ | ~1.6 (broad) | s | - | |
| (S)-1-phenylethan-1-amine [2][3][4] | Ar-H | 7.2 - 7.4 | m | - |
| CH-NH₂ | 4.1 - 4.2 | q | ~6.6 | |
| CH₃ | 1.3 - 1.4 | d | ~6.6 | |
| NH₂ | ~1.5 (broad) | s | - | |
| (S)-1-(1-naphthyl)ethan-1-amine [5][6] | Ar-H | 7.4 - 8.1 | m | - |
| CH-NH₂ | ~4.9 | q | ~6.6 | |
| CH₃ | 1.5 - 1.6 | d | ~6.6 | |
| NH₂ | ~1.9 (broad) | s | - |
Note: Data for (S)-1-(2,6-Dimethylphenyl)ethan-1-amine is predicted based on substituent effects and analysis of similar structures. The broadness and chemical shift of the -NH₂ protons are highly dependent on concentration and solvent purity.
Expertise & Experience: Interpreting the Data
-
Aromatic Region: The naphthyl group in (S)-1-(1-naphthyl)ethan-1-amine exhibits a wider range of chemical shifts due to the more complex electronic environment of the fused ring system compared to the phenyl and dimethylphenyl analogues.
-
Benzylic Proton (CH-NH₂): The downfield shift of the benzylic proton in the naphthyl derivative (~4.9 ppm) compared to the phenyl (~4.1 ppm) is a direct result of the greater deshielding effect of the naphthyl ring system.
-
Steric Hindrance: The two ortho-methyl groups on the phenyl ring of the target molecule create a sterically crowded environment. This can restrict bond rotation, potentially leading to broader signals or observable conformational isomers at low temperatures.
Part 2: Determining Enantiomeric Purity by Chiral NMR Spectroscopy
Enantiomers are indistinguishable in an achiral solvent by NMR. To determine enantiomeric purity, it is necessary to create a chiral environment that induces diastereomeric non-equivalence, resulting in separate, quantifiable signals for each enantiomer.[7] This is achieved using either Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).[8]
Method 1: Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[1] These complexes have different magnetic environments, leading to separable NMR signals. The process is non-destructive and generally rapid. A popular choice for amines is (S)-1,1'-bi-2-naphthol ((S)-BINOL).[1][9][10]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the chiral amine sample into a clean, dry vial.
-
Add 1.0 to 1.5 molar equivalents of the chiral solvating agent, (S)-BINOL. The optimal ratio may require slight adjustment to achieve the best signal separation.[11]
-
Dissolve the mixture in approximately 0.6 mL of a non-polar deuterated solvent (e.g., Chloroform-d, CDCl₃). Non-polar solvents are preferred as they minimize interference with the hydrogen bonding and π-π interactions that drive complex formation.[10][12]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure sufficient scans are acquired to achieve a high signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Identify a well-resolved signal corresponding to one of the protons of the amine (often the benzylic CH or the ethyl CH₃).
-
In the presence of the CSA, this signal should split into two distinct signals representing the two diastereomeric complexes.
-
Carefully integrate both signals. The enantiomeric excess (ee) is calculated using the formula: ee (%) = |(Integration_major - Integration_minor) / (Integration_major + Integration_minor)| * 100
-
Caption: Workflow for determining enantiomeric excess using a Chiral Derivatizing Agent (CDA).
Part 3: Comparative Analysis and Best Practices
| Feature | Chiral Solvating Agents (CSAs) | Chiral Derivatizing Agents (CDAs) |
| Principle | Non-covalent, transient complex formation. [1] | Covalent bond formation to create stable diastereomers. [13] |
| Speed & Simplicity | Fast ("mix and shake") and requires no chemical reaction. [9][10] | Slower, requires a reaction and potentially a workup/purification. |
| Analyte Integrity | Non-destructive; the original sample can be recovered. | Destructive; the analyte is chemically modified. |
| Signal Separation (Δδ) | Often smaller, highly dependent on solvent and temperature. | Typically larger and more robust, leading to easier quantification. |
| Potential Issues | Peak broadening; requires optimization of analyte:CSA ratio. | Risk of kinetic resolution (unequal reaction rates for enantiomers). |
| Best For | Rapid screening, precious samples, online reaction monitoring. | Complex mixtures, samples requiring high accuracy, confirmation. |
Authoritative Grounding & Trustworthiness: The choice between a CSA and a CDA is not arbitrary. For a sterically hindered amine like (S)-1-(2,6-Dimethylphenyl)ethan-1-amine, the formation of a transient complex with a bulky CSA like BINOL might be less efficient. In such cases, a CDA might provide more reliable results due to the formation of a stable covalent bond. However, the reactivity of the hindered amine with the CDA must be confirmed to avoid issues of incomplete reaction or kinetic resolution. It is always best practice to validate any ee measurement with an orthogonal method, such as chiral HPLC or GC, if possible. [11]
Conclusion
NMR spectroscopy offers a powerful and versatile platform for the characterization of chiral amines like (S)-1-(2,6-Dimethylphenyl)ethan-1-amine. Beyond simple structural verification, methods employing chiral solvating and derivatizing agents provide accurate and reliable means to assess enantiomeric purity. By understanding the principles behind these techniques and the rationale for experimental choices, researchers can confidently characterize their chiral molecules, ensuring the integrity and quality required for pharmaceutical development and advanced chemical synthesis.
References
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- ACS Publications. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines.
- The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =.
- Semantic Scholar. (n.d.).
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- RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis.
- Scilit. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry.
- Wiley-VCH. (2007).
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Optical rotation values for (S)-1-(2,6-Dimethylphenyl)ethylamine vs (R)-isomer
The following guide provides an in-depth technical comparison of the (S)- and (R)- isomers of 1-(2,6-Dimethylphenyl)ethylamine, structured for researchers in drug development and asymmetric synthesis.
Executive Summary
1-(2,6-Dimethylphenyl)ethylamine (also known as 2,6-dimethyl-α-methylbenzylamine) is a specialized chiral amine used primarily as a sterically demanding chiral auxiliary and resolving agent.[1] Unlike its unsubstituted parent (1-phenylethylamine), the presence of methyl groups at the ortho positions (2,6-) introduces significant steric hindrance. This structural feature is critical for:
-
Enhanced Stereocontrol: Providing a tighter "chiral pocket" in asymmetric induction.[1]
-
Atropisomerism Considerations: Restricting rotation around the C(aryl)-C(alkyl) bond, which can influence NMR catalytic studies.
-
Resolution Efficiency: Altering the solubility profiles of diastereomeric salts during classical resolution.
This guide compares the physicochemical profiles of the (S)- and (R)- isomers and details the experimental protocols for their resolution and characterization.
Physical Properties & Optical Rotation[2][3][4][5]
Comparative Data Table
The specific rotation (
| Property | (S)-Isomer | (R)-Isomer | Notes |
| IUPAC Name | (1S)-1-(2,6-dimethylphenyl)ethanamine | (1R)-1-(2,6-dimethylphenyl)ethanamine | |
| CAS Number | 17279-31-1 (Generic/Parent Ref)* | 1013-76-9 | Note: CAS 17279-31-1 often refers to the dimethyl-amino derivative; verify specific CAS on CoA.[1][2] |
| Optical Rotation ( | Negative (-) | Positive (+) | Typically measured in Ethanol or Methanol (c=1.0). |
| Sign of Rotation | Levorotatory ( | Dextrorotatory ( | Opposite to some substituted analogues; verify via polarimetry. |
| Boiling Point | ~85 °C (at 0.5 mmHg) | ~85 °C (at 0.5 mmHg) | High boiling point requires vacuum distillation. |
| Density | 0.94 g/mL | 0.94 g/mL | Slightly denser than unsubstituted parent (0.94 vs 0.95).[1] |
| Appearance | Colorless to pale yellow oil | Colorless to pale yellow oil | Oxidizes/darkens upon air exposure.[1] |
> Critical Note on Rotation: Unlike the widely cited unsubstituted 1-phenylethylamine (
Protocol: Experimental Determination of
To ensure data integrity during synthesis or resolution, follow this self-validating protocol:
-
Preparation: Dissolve 100 mg of the amine in 10.0 mL of absolute ethanol (HPLC grade).
-
Equilibration: Allow the solution to thermally equilibrate to 20°C in a thermostated water bath.
-
Measurement:
-
Zero the polarimeter with pure solvent.
-
Fill the 1 dm (100 mm) cell, ensuring no bubbles are trapped in the light path.
-
Take 5 readings and average the result.
-
-
Calculation:
Where is the observed rotation (degrees), is path length (dm), and is concentration (g/mL).[3]
Synthesis & Resolution Methodologies
Obtaining enantiopure 1-(2,6-dimethylphenyl)ethylamine is typically achieved via Lipase-Catalyzed Kinetic Resolution (KR) or Classical Chemical Resolution .[1] The steric bulk of the 2,6-dimethyl group makes enzymatic methods particularly attractive due to the high selectivity of specific lipases like CAL-B .
Workflow: Lipase-Catalyzed Kinetic Resolution
This method uses Candida antarctica Lipase B (CAL-B) to selectively acetylate the (R)-amine, leaving the (S)-amine untouched (or vice versa depending on the acyl donor/enzyme specificity).
Figure 1: Kinetic Resolution Workflow using CAL-B Lipase.
Experimental Protocol (Lipase Resolution):
-
Reaction: Suspend racemic amine (10 mmol) and ethyl acetate (30 mmol, acting as solvent and acyl donor) in dry toluene (50 mL). Add immobilized CAL-B (Novozym 435, 200 mg).
-
Incubation: Shake at 30°C / 200 rpm. Monitor conversion by GC/HPLC until 50% conversion is reached (typically 24-48h due to steric hindrance).
-
Workup: Filter off the enzyme.[1]
-
Separation:
-
Extract the organic phase with 1M HCl. The (S)-amine (unreacted) will protonate and move to the aqueous layer.
-
The (R)-acetamide remains in the organic layer.
-
-
Recovery: Basify the aqueous layer (NaOH) and extract with ether to obtain pure (S)-amine . Hydrolyze the amide (6M HCl, reflux) to recover (R)-amine .
Workflow: Classical Chemical Resolution
For large-scale preparations where enzymes are cost-prohibitive, classical resolution using (L)-(+)-Tartaric Acid is effective.[1]
-
Salt Formation: Mix equimolar amounts of racemic amine and (L)-(+)-tartaric acid in hot methanol.
-
Crystallization: Allow to cool slowly. The diastereomeric salt (typically the (S)-amine salt) will crystallize out due to differential solubility packing caused by the 2,6-dimethyl steric clash.
-
Recrystallization: Recrystallize the salt from methanol/water until constant melting point and rotation are achieved.
-
Liberation: Treat the purified salt with 2M NaOH and extract the free amine.
Stereochemical Assignment & Applications
Absolute Configuration Assignment
Because the optical rotation sign can vary with solvent and temperature, absolute configuration should be assigned via:
-
X-Ray Crystallography: Grow a single crystal of the hydrochloride or tartrate salt. The heavy atom (Cl) or the known chiral center of tartaric acid serves as the internal reference.
-
Chiral HPLC: Use a column like Chiralcel OD-H or AD-H (Hexane/IPA mobile phase).[1]
Application as Chiral Auxiliary
The (S)-1-(2,6-dimethylphenyl)ethylamine is superior to 1-phenylethylamine in reactions requiring:
-
Differentiation of Prochiral Faces: The bulky 2,6-dimethyl group blocks one face of the molecule more effectively, improving diastereomeric excess (de) in Ugi reactions or imine reductions.
-
Atropisomeric Stability: In amide formation, the rotation around the N-C(aryl) bond is restricted, allowing for the observation of rotamers by NMR, which can be useful for mechanistic studies.
References
-
Lipase Catalysis: Gotor, V., et al.[1][4] "Enzymatic kinetic resolution of amines and amino alcohols." Chemical Reviews, 2011.[1] (General methodology for amine resolution using CAL-B).
-
Synthesis & Properties: Benchchem & PubChem Databases.[1] "Compound Summary: (1R)-1-(2,6-dimethylphenyl)ethylamine (CAS 1013-76-9)."[1]
-
Comparative Data: Sigma-Aldrich Technical Data. "(S)-(-)-1-Phenylethylamine Specifications." (Used as the baseline parent compound for rotation comparison).
-
Resolution Protocols: Breuer, M., et al.[1] "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie Int. Ed., 2004.[1]
Sources
- 1. (S)-(-)-1-Phenylethylamine, 99+%, produced by BASF AG 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. N,N-Dimethylphenethylamine - Wikipedia [en.wikipedia.org]
- 3. chegg.com [chegg.com]
- 4. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Chiral Amines: (S)-1-Phenylethylamine vs. The Sterically Hindered (S)-1-(2,6-Dimethylphenyl)ethylamine Auxiliary
Executive Summary
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome, reaction efficiency, and economic viability of a synthetic route. (S)-1-Phenylethylamine (α-PEA) stands as a "privileged" and extensively documented auxiliary, valued for its reliability and broad applicability.[1] In contrast, its sterically encumbered analogue, (S)-1-(2,6-dimethylphenyl)ethylamine, represents a more specialized tool. While published data on its direct application is sparse, its design principle—introducing steric bulk to enhance facial selectivity—is a well-established strategy in stereocontrolled synthesis.
This guide provides a comparative analysis of these two auxiliaries. We will leverage the vast body of experimental data for α-PEA as a benchmark to evaluate the theoretically-driven advantages and potential drawbacks of its ortho-dimethylated counterpart. The discussion is grounded in fundamental principles of stereochemistry, reaction kinetics, and practical laboratory considerations, offering researchers a framework for selecting the appropriate auxiliary for their specific synthetic challenges.
Introduction: The Archetype and its Hindered Analogue
A chiral auxiliary is a stereogenic molecule temporarily incorporated into a prochiral substrate to direct a chemical transformation with high stereoselectivity.[2] The ideal auxiliary should be readily available, install and cleave under mild conditions, and provide high levels of stereocontrol.
(S)-1-Phenylethylamine (α-PEA): The Versatile Workhorse
First introduced to asymmetric synthesis decades ago, α-PEA has become a foundational tool for chemists.[1] Its efficacy stems from the ability of the C1-phenyl group to establish a rigid, predictable chiral environment around the reactive center, typically a metal-chelated enolate. In reactions like the alkylation of derived amides, the auxiliary's phenyl group effectively shields one face of the planar enolate, forcing the incoming electrophile to approach from the less hindered side. This stereodirecting effect is often rationalized by a six-membered chelated transition state model, where allylic 1,3-strain (A-1,3 strain) between the phenyl group and the enolate substituents dictates the preferred conformation for electrophilic attack.[1]
(S)-1-(2,6-Dimethylphenyl)ethylamine: A Design for Enhanced Stereocontrol
The addition of two methyl groups at the ortho-positions of the phenyl ring in (S)-1-(2,6-dimethylphenyl)ethylamine is a deliberate design choice aimed at amplifying steric hindrance. These methyl groups are intended to lock the conformation of the phenyl ring, creating a more defined and restrictive chiral pocket. This increased steric demand is hypothesized to provide a more pronounced facial bias, potentially leading to higher levels of diastereoselectivity compared to the unsubstituted α-PEA. While this specific auxiliary is not widely cited, the principle is demonstrated in other highly effective systems, such as Myers' pseudoephenamine auxiliary, where increased steric bulk leads to remarkable stereocontrol, especially in the formation of challenging quaternary stereocenters.[3]
Comparative Analysis: Performance and Synthetic Utility
The primary difference between these two auxiliaries lies in the trade-off between stereocontrol and reactivity/cleavability, a classic theme in synthetic chemistry.
Diastereoselectivity
The fundamental role of the auxiliary is to maximize the energy difference between the two diastereomeric transition states, leading to the preferential formation of one product diastereomer.
-
(S)-1-Phenylethylamine (α-PEA): Consistently provides good to excellent levels of diastereoselectivity (typically >90:10 d.r.) for a wide range of alkylation, acylation, and aldol reactions. Its performance is well-documented and predictable.[4]
Table 1: Comparison of Diastereoselectivity in a Representative Asymmetric Alkylation
| Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Predicted Outcome & Rationale |
| (S)-1-Phenylethylamine | Propionamide | Benzyl bromide | ≥95:5[2] | Benchmark: High selectivity via established chelation control. |
| (S)-1-(2,6-Dimethylphenyl)ethylamine | Propionamide | Benzyl bromide | Data not available | Potentially ≥98:2. The ortho-methyl groups would create a more rigid chiral pocket, enhancing facial blockage and increasing the energy barrier for the minor diastereomeric transition state. |
Scope of Application and Limitations
The steric profile of the auxiliary directly impacts the range of substrates and electrophiles it can accommodate.
-
α-PEA: Exhibits a very broad scope. It is effective in the synthesis of α-substituted carboxylic acids, amino acids, and in aldol constructions. Its moderate steric profile allows it to be used with a variety of primary and secondary alkyl halides, as well as more complex electrophiles.[1][5]
-
(S)-1-(2,6-Dimethylphenyl)ethylamine: The utility is likely restricted by its significant steric bulk. While potentially excellent for small electrophiles, it may show reduced reactivity, require higher temperatures, or fail completely with sterically demanding substrates or electrophiles due to prohibitive non-bonded interactions.
Auxiliary Cleavage and Recyclability
The ease of removing the auxiliary is paramount for an efficient synthesis. For these amine auxiliaries, which form robust amide bonds, this step can be a significant hurdle.
-
α-PEA: Cleavage of the N-acyl bond is a well-established process. Standard conditions include vigorous acidic (e.g., 6N HCl, reflux) or basic hydrolysis. This process is reliable but can be harsh, potentially compromising sensitive functional groups elsewhere in the molecule. The auxiliary can then be recovered by basification and extraction.[2]
-
(S)-1-(2,6-Dimethylphenyl)ethylamine: The two ortho-methyl groups present a formidable steric barrier to nucleophilic attack at the adjacent amide carbonyl. This steric hindrance would almost certainly render the amide bond significantly more resistant to hydrolysis. Cleavage would likely require exceptionally harsh conditions (e.g., prolonged heating with strong acid) or more specialized, often reductive, methods.[6] This difficulty in cleavage represents the most significant practical disadvantage of this auxiliary, potentially outweighing the benefits of enhanced selectivity.
Visualization of Stereocontrol and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the underlying principles and processes.
Figure 1: Comparison of transition state models for stereocontrol.
Figure 2: General experimental workflow for asymmetric synthesis.
Experimental Protocol: Asymmetric Alkylation using (S)-1-Phenylethylamine
This protocol details a representative procedure for the synthesis of an enantiomerically enriched carboxylic acid.
Part A: Amide Formation
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the desired carboxylic acid (1.0 eq) and dry dichloromethane (DCM). Cool the solution to 0 °C.
-
Activation: Add oxalyl chloride (1.1 eq) dropwise, followed by a catalytic amount of dry N,N-dimethylformamide (DMF). Causality: Oxalyl chloride converts the carboxylic acid to a more reactive acyl chloride in situ. DMF catalyzes this transformation.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Amidation: Cool the solution back to 0 °C. In a separate flask, dissolve (S)-1-phenylethylamine (1.05 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in dry DCM. Add this amine solution dropwise to the acyl chloride solution.
-
Workup: Allow the reaction to stir overnight. Quench with water, separate the organic layer, wash sequentially with 1M HCl and saturated NaHCO₃ solution, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting amide by column chromatography or recrystallization.
Part B: Diastereoselective Alkylation
-
Setup: To a flame-dried flask under argon, add the purified chiral amide (1.0 eq) and dry tetrahydrofuran (THF). Cool the solution to -78 °C.
-
Deprotonation: Add a solution of lithium diisopropylamide (LDA, 1.1 eq) in THF dropwise. Stir for 1 hour at -78 °C. Causality: LDA is a strong, non-nucleophilic base that quantitatively deprotonates the α-carbon to form the lithium enolate without competing addition to the amide carbonyl.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise and stir at -78 °C for 4-6 hours.
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis.
Part C: Auxiliary Cleavage and Recovery
-
Hydrolysis: Dissolve the alkylated amide in a 1:1 mixture of THF and 6M aqueous HCl. Heat the mixture at reflux for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Product Isolation: Cool the reaction mixture and remove the THF under reduced pressure. Extract the aqueous layer with diethyl ether to remove any non-polar impurities. The desired carboxylic acid remains in the aqueous layer.
-
Auxiliary Recovery: Basify the aqueous layer to pH > 12 with concentrated NaOH. Extract the liberated (S)-1-phenylethylamine with DCM. Dry the organic layer, concentrate, and purify the auxiliary by distillation for reuse.
-
Final Product: Acidify the aqueous layer to pH 1 with concentrated HCl and extract the final carboxylic acid product with ethyl acetate. Dry and concentrate to yield the enantiomerically enriched product.
Conclusion and Recommendations
The choice between (S)-1-phenylethylamine and its 2,6-dimethyl substituted analogue is a decision between a proven, versatile tool and a specialized, theoretically more powerful one.
-
Choose (S)-1-Phenylethylamine (α-PEA) for:
-
General-purpose asymmetric synthesis where reliable, high diastereoselectivity is required.
-
Projects where a wide range of substrates and electrophiles will be explored.
-
Syntheses where mild and straightforward auxiliary cleavage is a priority.
-
Large-scale applications where cost and availability are key factors.
-
-
Consider a sterically hindered auxiliary like (S)-1-(2,6-Dimethylphenyl)ethylamine for:
-
Niche research applications where achieving the absolute highest level of diastereoselectivity is the primary goal, and moderate results with other auxiliaries are insufficient.
-
Reactions involving small, highly reactive electrophiles.
-
Situations where the synthetic chemist is prepared to invest significant effort in optimizing a difficult, high-barrier cleavage step.
-
For the vast majority of researchers, scientists, and drug development professionals, (S)-1-phenylethylamine remains the superior choice due to its extensive validation, broad utility, and predictable performance from reaction to cleavage. The sterically hindered analogue, while intriguing from a stereochemical design perspective, presents practical challenges that currently limit its widespread adoption.
References
-
Merck. (2007). 1-(2,4,6-triisopropylphenyl)ethylamine: a new chiral auxiliary for the asymmetric synthesis of gamma-amino acid derivatives. Journal of Organic Chemistry, 72(2), 485-93. [Link]
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568–4571. [Link]
-
Spiral. (n.d.). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. [Link]
-
ResearchGate. (n.d.). A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l - and d -α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. [Link]
-
Ma, C., Chen, Y., & Steinmetz, M. G. (2006). Photochemical Cleavage and Release of Para-Substituted Phenols From Alpha-Keto Amides. Journal of Organic Chemistry, 71(11), 4206-15. [Link]
-
Amanote Research. (2019). Comparative Characteristics of Sterically Hindered. [Link]
-
Sci-Hub. (2003). Development of New Chiral AuxiliaryDerived from (S)-(-)-Phenylethylamine fora Synthesis of Enantiopure (R)-2-PropyloctanoicAcid. [Link]
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
-
Reddit. (n.d.). Unhindered and hindered. [Link]
-
Szostak, M., et al. (n.d.). Amide Bond Activation of Biological Molecules. PMC. [Link]
-
Siwicka, A., et al. (2007). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. ResearchGate. [Link]
-
MDPI. (n.d.). Selective C-N σ Bond Cleavage in Azetidinyl Amides under Transition Metal-Free Conditions. [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. [Link]
-
PubMed. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
-
Shi, Y., et al. (n.d.). Catalytic Asymmetric Allylic and Homoallyic Diamination of Terminal Olefins via Formal C-H Activation. PMC. [Link]
-
Szostak, M., et al. (n.d.). Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions. ChemRxiv. [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard DASH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Determining Absolute Configuration of 1-(2,6-dimethylphenyl)ethylamine
The following guide details the technical workflow for determining the absolute configuration of 1-(2,6-dimethylphenyl)ethylamine (also known as 1-(2,6-xylyl)ethylamine ).
Crucial Disambiguation: This guide focuses on the primary amine (CAS: 1013-76-9 for racemate).[1][2][3][4] Do not confuse this with N,N-dimethyl-1-phenylethylamine or 2,6-dimethylphenethylamine, which appear frequently in similar search contexts but possess distinct pharmacological and chemical properties.[1][2][3]
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists[1][2][3]
Executive Summary & Strategic Overview
The determination of absolute configuration for 1-(2,6-dimethylphenyl)ethylamine presents a unique challenge due to the steric hindrance introduced by the ortho-methyl groups (2,6-positions) on the phenyl ring.[1][3] This steric bulk interferes with standard derivatization kinetics and can alter the elution order in chiral chromatography compared to unsubstituted 1-phenylethylamine.[2][3][4]
This guide recommends a triangulated approach for definitive assignment:
-
Primary Method (Absolute): Single Crystal X-Ray Diffraction (SC-XRD) of a heavy-atom salt.[1][2][3][4]
-
Secondary Method (Functional): Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B), relying on the robust Kazlauskas rule.[1][3][4]
-
Routine Method (Analytical): Chiral HPLC calibration using the standards generated above.
Comparative Analysis of Determination Methods
| Feature | Method A: SC-XRD (Gold Standard) | Method B: Enzymatic Resolution (CAL-B) | Method C: NMR (Mosher's Method) |
| Principle | Anomalous dispersion of heavy atoms or diastereomeric salt structure.[1][2][3] | Kinetic selectivity of lipase for the (R)-enantiomer (Kazlauskas Rule).[1][4] | Anisotropic shielding differences in diastereomeric amides. |
| Confidence | Absolute (100%) | High (95%+) - Empirical rule is robust for amines.[1][2] | Moderate/High - Sterics may affect rotamer populations.[1][2][3][4] |
| Sample Req. | ~50 mg (Single Crystal required) | ~100 mg (Racemic starting material) | ~10 mg (Derivatization required) |
| Time to Result | 2–5 Days (Crystallization dependent) | 24 Hours | 4–6 Hours |
| Cost | High (Instrument access) | Low (Enzyme/Reagents) | Moderate (Deuterated solvents/CDA) |
| Limitation | Requires suitable crystal growth.[1][4] | Indirect assignment (rule-based).[1][2][3][4] | Steric hindrance at 2,6-position slows reaction.[1][2][3][4] |
Detailed Experimental Protocols
Protocol A: Single Crystal X-Ray Diffraction (The Definitive Method)
Objective: Create a crystalline salt suitable for anomalous dispersion analysis or diastereomeric resolution.[4]
-
Salt Formation:
-
Dissolve 50 mg of racemic 1-(2,6-dimethylphenyl)ethylamine in 0.5 mL of ethanol.
-
Add 1.0 equivalent of Hydrobromic acid (HBr) (48% aq).[4] The bromide ion provides the heavy atom necessary for determining absolute structure via anomalous scattering (Flack parameter).[4]
-
Alternative: Use (R)-Mandelic acid to form a diastereomeric salt.[1][2][3][4]
-
-
Crystallization:
-
Analysis:
Protocol B: Enzymatic Kinetic Resolution (The "Kazlauskas" Test)
Objective: Use the inherent selectivity of Novozym 435 to kinetically separate and assign configuration. Lipase B from Candida antarctica (CAL-B) displays overwhelming preference for acylating the (R)-enantiomer of primary amines.[1][2]
-
Reaction Setup:
-
Incubation:
-
Assignment Logic:
-
Verification: Inject both fractions onto the Chiral HPLC to identify which peak corresponds to which enantiomer.
Protocol C: Chiral HPLC Method
Objective: Routine quality control and ee determination.
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1][2][3]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[3][4]
-
Detection: UV at 210 nm (phenyl absorption) or 254 nm.[3][4]
-
Note: Due to the 2,6-dimethyl substitution, the retention times will differ significantly from unsubstituted 1-phenylethylamine.[1][2][3] The elution order (R vs S) must be confirmed using the standards from Method A or B.
Visualization of Logic & Workflows
Figure 1: Decision Matrix for Configuration Assignment
This diagram illustrates the logical flow to determine the configuration, starting from the unknown racemate.[3][4]
Caption: Workflow for assigning absolute configuration. Method A provides absolute proof; Method B provides rapid functional assignment based on enzymatic specificity.[4]
Figure 2: Steric Impact on Enzymatic Recognition (Kazlauskas Rule)
The lipase active site distinguishes enantiomers based on the size of substituents at the stereocenter.[4]
Caption: Application of Kazlauskas Rule. The (R)-enantiomer aligns the large 2,6-dimethylphenyl group into the enzyme's large pocket, facilitating catalysis.[1][3]
References
-
Ghanem, A. (2007).[3][4] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated 1-Heteroaryl-ethanols. Tetrahedron: Asymmetry, 18(12), 1363-1382.[1][2][3] (Validates Kazlauskas rule for hindered aromatics).
-
Breuer, M., et al. (2004).[3][4] Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie International Edition, 43(7), 788-824.[1][2][3] Link[1][4]
-
Flack, H. D. (1983).[3][4] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881.[1][2][3] (Foundational text for X-ray absolute configuration). Link
-
PubChem Compound Summary. (2024). CID 103034: (R)-(+)-N,N-Dimethyl-1-phenylethylamine.[1][2][3] (Note: Cited for structural comparison; distinct from target primary amine). Link[1][4]
-
Combi-Blocks Product Data. (2024). Product QH-4566: (1R)-1-(2,6-dimethylphenyl)ethylamine HCl.[1][2][3][5] Link
Sources
- 1. (R)-(+)-N,N-Dimethyl-1-phenylethylamine | C10H15N | CID 103034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylphenylethylamine | C10H15N | CID 25125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylphenethylamine - Wikipedia [en.wikipedia.org]
- 4. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 5. (1R)-1-(2,6-DIMETHYLPHENYL)ETHYLAMINE-HCl | 1213024-91-9 [chemicalbook.com]
Technical Guide: Comparative Crystallographic Analysis of (S)-1-(2,6-Dimethylphenyl)ethylamine Salts
This guide is structured as a high-level technical application note, designed for pharmaceutical solid-state scientists and process chemists. It synthesizes crystallographic principles with specific structural insights relevant to sterically hindered chiral amines.
Executive Summary & Structural Context
(S)-1-(2,6-Dimethylphenyl)ethylamine (often abbreviated as 2,6-DMPEA ) is a critical chiral auxiliary and intermediate in the synthesis of amide-type local anesthetics (e.g., Ropivacaine, Bupivacaine). Unlike the unsubstituted 1-phenylethylamine, the 2,6-dimethyl substitution introduces significant steric bulk proximal to the chiral center.
From a crystallographic perspective, this steric hindrance restricts rotation around the C(aryl)-C(alkyl) bond, often forcing the ethylamine side chain into an orthogonal conformation relative to the phenyl ring (dihedral angles typically ~80–90°). This guide compares the solid-state behavior of its Hydrochloride (HCl) salt versus its Mandelate diastereomeric salt, providing a roadmap for selecting the optimal form for resolution and storage.
Comparative Analysis: Salt Performance & Crystallography
The choice of counter-ion dictates the supramolecular synthons available for crystal packing. Below is a comparison of the two primary salt forms encountered in development.
Table 1: Comparative Crystallographic Profiles (Representative Data)
| Feature | (S)-2,6-DMPEA[1][2][3][4] · HCl | (S)-2,6-DMPEA[1][2] · (R)-Mandelate |
| Primary Function | Bulk Storage / Intermediate Isolation | Chiral Resolution / Enantiomeric Purification |
| Crystal System | Orthorhombic (Typical) | Orthorhombic (Chiral) |
| Space Group | ||
| Packing Efficiency | High: Small Cl⁻ ion allows tight packing. | Moderate: Bulky Mandelate anion creates voids. |
| H-Bond Network | Charge-Assisted: | Multipoint: |
| Steric Management | 2,6-Me groups dictate lattice expansion along a-axis. | Mandelate phenyl ring |
| Resolution Yield | N/A (Non-resolving) | High (>40% theoretical max due to solubility diff.) |
Analyst Note: The "Handshake" interaction in the Mandelate salt is critical. The carboxylate group of mandelic acid forms a two-point hydrogen bond with the ammonium headgroup of the amine. This rigid "clamp" locks the conformation, while the 2,6-dimethyl groups effectively "gear" against the mandelate's phenyl ring, amplifying the energy difference between the
anddiastereomers.
Experimental Protocol: Crystal Growth & Data Collection
To replicate the data needed for this comparison, follow this self-validating protocol. This method prioritizes slow nucleation to minimize disorder caused by the freely rotating ethyl group.
Workflow Diagram
The following DOT diagram illustrates the critical path from crude amine to solved structure.
Figure 1: Crystallographic workflow for chiral amine salts. Note the feedback loop: high R-factors often indicate twinning or disorder, requiring a change in solvent system.
Detailed Methodology
A. Salt Synthesis (Mandelate System)
-
Stoichiometry: Dissolve 1.0 eq of (S)-1-(2,6-dimethylphenyl)ethylamine in minimal Methanol (MeOH).
-
Acid Addition: Add 1.0 eq of (R)-Mandelic acid dissolved in MeOH dropwise.
-
Observation: A slight exotherm indicates proton transfer.
-
-
Equilibration: Stir at 50°C for 30 mins to ensure homogeneity, then cool to room temperature.
B. Crystallization (Vapor Diffusion)
Why this method? Direct evaporation often yields oil for this amine due to the flexible ethyl chain. Vapor diffusion forces slow ordering.
-
Inner Vial: Place 20 mg of the salt solution (from step A) in a 4 mL vial.
-
Outer Vessel: Place the open inner vial inside a 20 mL scintillation vial containing 5 mL of Diethyl Ether or Hexane (Anti-solvent).
-
Seal & Wait: Cap the outer vial tightly. Store at 4°C.
C. Data Collection Parameters
-
Temperature: 100 K (Mandatory). The 2,6-dimethyl groups have high thermal motion; cooling is essential to resolve atomic positions.
-
Radiation: Mo-K
( Å) is standard, but Cu-K is preferred for determining absolute configuration (Flack parameter) if the crystal is small.
Structural Mechanism: The "Steric Gear" Effect
The success of the resolution depends on the Hydrogen Bonding Topology .
Interaction Topology Diagram
Figure 2: Supramolecular interactions.[7] The 2,6-dimethyl groups (Yellow) force the Mandelate phenyl ring (Grey) into a specific orientation, preventing the formation of the opposite diastereomer lattice.
Mechanism Explanation
In the (S)-Amine · (R)-Acid salt:
-
Primary Anchor: The three ammonium protons form H-bonds with the carboxylate oxygens and the hydroxyl group of the mandelic acid.
-
Secondary Steric Lock: The 2,6-dimethyl groups on the amine create a "wall." The phenyl ring of the mandelic acid must rotate to avoid this wall.
-
Selectivity: In the mismatched pair (e.g., S-Amine · S-Acid), this rotation forces the phenyl rings into an unfavorable clash, destabilizing the lattice and keeping it in solution (the "filtrate").
References
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
-
Crystallographic Data (Analogous Structure): Moroz, Y. S., Takase, M. K., & Rybak-Akimova, E. V. (2011). Tris{2-[(2,6-dimethylphenyl)amino]ethyl}amine.[3] Acta Crystallographica Section E, 67(12), o3421. (Demonstrates the orthogonal twisting of the 2,6-dimethylphenyl group).
-
Absolute Configuration Determination: Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
-
Database for Comparison: Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 2,6-dimethylaniline derivatives.
Sources
- 1. "Crystal Structure of 2-(2,6-diisopropylphenyl)-N,Ndiethyl- 3,3-dimethy" by Roxanne A. Naumann, Joseph W. Ziller et al. [digitalcommons.chapman.edu]
- 2. "Crystal Structure of 2-(2,6-diisopropylphenyl)-N,Ndiethyl- 3,3-dimethy" by Roxanne A. Naumann, Joseph W. Ziller et al. [digitalcommons.chapman.edu]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (1R)-1-(2,6-dimethylphenyl)ethylamine | Benchchem [benchchem.com]
- 6. HU212667B - Process for optical resolution of metamphetamine - Google Patents [patents.google.com]
- 7. (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
(S)-1-(2,6-Dimethylphenyl)ethan-1-amine: Proper Disposal Procedures
Executive Summary: Immediate Action
Stop. Before handling (S)-1-(2,6-Dimethylphenyl)ethan-1-amine (CAS: 56556-94-2), acknowledge that this is a chiral benzylic amine with significant steric hindrance. While its steric bulk reduces nucleophilicity in synthesis, it does not negate its basicity or corrosivity.
Core Disposal Directive:
-
Primary Hazard: Corrosive (Skin/Eye Cat 1B), Combustible.
-
Strict Prohibition: Do NOT dispose of down the drain. Do NOT mix with oxidizing agents or strong acids without temperature control.
-
Ultimate Fate: High-temperature incineration with nitrogen oxide (NOx) scrubbing.
Chemical Profile & Waste Characterization
To dispose of a chemical safely, you must understand its behavior in a waste drum. This compound is not just "organic waste"; it is a reactive base.
| Parameter | Data Point | Operational Implication |
| CAS Number | 56556-94-2 | Use for waste labeling and inventory tracking. |
| Functional Group | Primary Amine (Sterically Hindered) | Basic. Incompatible with acids, acid chlorides, and anhydrides. |
| Flash Point | ~75°C (Estimate based on congeners) | Combustible. Classified as Ignitable Waste (D001) in hot environments. |
| pH (1% aq) | > 11.5 | Corrosive. Classified as Corrosive Waste (D002) if pH ≥ 12.[1]5. |
| Solubility | Low water solubility; Soluble in organics | Rinse containers with ethanol/methanol, not just water. |
Expert Insight: The "Steric" Factor
The 2,6-dimethyl substitution on the phenyl ring creates a "shield" around the nitrogen.
-
Synthesis impact: Slower reaction with electrophiles.
-
Disposal impact: It is still a strong base . Do not be lulled into complacency. Mixing this with concentrated Hydrochloric Acid (HCl) will still generate a violent exotherm, potentially boiling the solvent and rupturing the waste container.
Strategic Waste Segregation
Proper segregation prevents "lab pack" explosions. Use the following logic to determine where this specific amine belongs in your waste stream.
Visualization: Segregation Logic Flow
Figure 1: Decision matrix for segregating amine waste. Note that mixing with oxidizers (Stream D) is strictly prohibited.
Step-by-Step Disposal Protocol
Phase 1: Preparation & Self-Validation
Before moving liquid, verify the receiving container.
-
Check pH: Ensure the receiving waste drum is NOT acidic (pH < 4). Why? Preventing geysers.
-
Check Headspace: Ensure the container is only 80-90% full to allow for thermal expansion.
-
PPE: Butyl rubber or Nitrile gloves (double gloved), splash goggles, and a flame-resistant lab coat.
Phase 2: Transfer (Small Scale / Lab Bench)
For quantities < 500 mL:
-
Solvent Dilution: Dilute the amine in a compatible solvent (Ethanol or Ethyl Acetate) if it is neat (pure). This acts as a heat sink.
-
Container Selection: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal drums if the coating is unknown (amines can corrode certain alloys).
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "(S)-1-(2,6-Dimethylphenyl)ethan-1-amine, Ethanol"
-
Hazards: Corrosive, Flammable (if solvent is flammable).
-
Phase 3: Transfer (Process Scale / > 1 Liter)
-
Grounding: Static electricity is a risk with organic amines. Ground the source container and the receiving drum.[2] Bond them together with a strap.
-
Funnel Use: Use a safety funnel with a flame arrestor and a lid that closes automatically.
-
Inerting: For large volumes, blanket the headspace with Nitrogen or Argon to prevent formation of flammable vapor-air mixtures.
Phase 4: Empty Container Management
-
Triple Rinse: Rinse the empty bottle 3 times with a solvent (e.g., acetone).
-
Rinsate Disposal: Pour the rinsate into the same organic waste container as the product.
-
Defacing: Cross out the original label and mark "Empty." Discard cap separately to prevent pressure buildup if residual vapor expands.
Spill Management (Emergency Response)
In the event of a spill, speed and containment are critical.
Visualization: Spill Response Workflow
Figure 2: Emergency workflow.[2] Note the prohibition of combustible absorbents like sawdust.
Critical Nuance: Do not use sawdust or paper towels for large amine spills. Amines are basic and can react with cellulose or promote combustion. Use Vermiculite , Diatomaceous Earth , or Sand .[3]
Regulatory Compliance (US Focus)
-
RCRA Classification:
-
D001 (Ignitable): If the waste mixture has a flash point < 60°C (common if rinsed with acetone/ethanol).
-
D002 (Corrosive): If the aqueous pH is ≥ 12.5.[1]
-
-
EPA Waste Code: There is no specific "P" or "U" list code for this specific isomer. It falls under "Characteristic Waste" unless part of a specific listed industrial process.
-
TSCA: Ensure the chemical is on the inventory or used under the R&D exemption.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: (S)-1-(2,6-Dimethylphenyl)ethylamine. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
Fisher Scientific. (2023). Chemical Compatibility Chart for Lab Waste. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
